Morpholine-4-carbothioamide
説明
Structure
3D Structure
特性
IUPAC Name |
morpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368453 | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-10-1 | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINECARBOTHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-acyl-morpholine-4-carbothioamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of N-acyl-morpholine-4-carbothioamides. This class of compounds has garnered interest for its diverse pharmacological potential, including antimicrobial and antioxidant properties. This document details the synthetic protocols, analytical characterization, and proposed mechanisms of action to facilitate further research and development in this area.
Synthesis of N-acyl-morpholine-4-carbothioamides
The synthesis of N-acyl-morpholine-4-carbothioamides is typically achieved through a two-step one-pot reaction. The general synthetic scheme involves the reaction of an aroyl/acyl chloride with potassium thiocyanate to form an in situ aroyl/acyl isothiocyanate. Subsequent reaction with morpholine yields the final N-acyl-morpholine-4-carbothioamide product.[1]
General Experimental Protocol
The following protocol outlines the synthesis of a representative N-acyl-morpholine-4-carbothioamide derivative, N-benzoyl-morpholine-4-carbothioamide.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Morpholine
-
Acetone (dry)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve benzoyl chloride (1 equivalent) in dry acetone. Add potassium thiocyanate (1 equivalent) to the solution.
-
Reaction: Reflux the mixture with constant stirring for 2-3 hours. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Addition of Morpholine: After the formation of the isothiocyanate, cool the reaction mixture to room temperature. Add morpholine (1 equivalent) dropwise to the flask with continuous stirring.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 4-6 hours until the reaction is complete, as indicated by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent, such as dichloromethane, to obtain the purified N-benzoyl-morpholine-4-carbothioamide.[1] The yields for this synthesis are generally in the range of 70-90%.[1]
Experimental Workflow Diagram:
References
An In-depth Technical Guide on the Physicochemical Properties of Morpholine-4-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of morpholine-4-carbothioamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Core Physicochemical Properties
This compound derivatives are characterized by a core structure featuring a morpholine ring attached to a carbothioamide group. The physicochemical properties of these derivatives can be modulated by the substitution at the nitrogen atom of the carbothioamide moiety. These properties are critical for determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
General Properties of the Parent Compound
The parent compound, this compound, serves as a fundamental building block for this class of derivatives. Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10N2OS | PubChem CID: 2393544[1] |
| Molecular Weight | 146.21 g/mol | PubChem CID: 2393544[1] |
| Melting Point | 176-177 °C | --- |
| Boiling Point | 259 °C | --- |
| XLogP3-AA | -0.6 | PubChem CID: 2393544[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 2393544[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2393544[1] |
| Rotatable Bond Count | 1 | PubChem CID: 2393544[1] |
Physicochemical Descriptors of N-Acyl-Morpholine-4-Carbothioamide Derivatives
A study by Aziz et al. (2020) provides valuable data on a series of N-acyl-morpholine-4-carbothioamide derivatives (5a-5j). These descriptors are crucial for predicting the drug-likeness of these compounds according to Lipinski's rule of five and other pharmacokinetic parameters.[2][3]
Table 2: Physicochemical Descriptors of N-acyl-morpholine-4-carbothioamide Derivatives (5a-5j) [2][3]
| Compound | Molecular Formula | MW ( g/mol ) | LogP | TPSA (Ų) | HBA | HBD | NRB | Molar Refractivity |
| 5a | C12H14N2O2S | 250.32 | 2.15 | 88.7 | 4 | 1 | 3 | 68.41 |
| 5b | C12H13ClN2O2S | 284.76 | 2.74 | 88.7 | 4 | 1 | 3 | 73.23 |
| 5c | C12H13FN2O2S | 268.31 | 2.29 | 88.7 | 4 | 1 | 3 | 68.90 |
| 5d | C12H13BrN2O2S | 329.21 | 2.99 | 88.7 | 4 | 1 | 3 | 76.12 |
| 5e | C13H16N2O3S | 280.34 | 2.09 | 97.9 | 5 | 1 | 4 | 74.58 |
| 5f | C13H16N2O2S | 264.34 | 2.58 | 88.7 | 4 | 1 | 4 | 74.14 |
| 5g | C11H14N2O2S | 238.31 | 1.63 | 88.7 | 4 | 1 | 3 | 64.90 |
| 5h | C13H15N3O4S | 309.34 | 1.58 | 134.6 | 7 | 1 | 4 | 78.47 |
| 5i | C14H18N2O2S | 278.37 | 3.01 | 88.7 | 4 | 1 | 5 | 80.89 |
| 5j | C16H16N2O2S | 300.38 | 3.51 | 88.7 | 4 | 1 | 4 | 87.21 |
MW: Molecular Weight, TPSA: Topological Polar Surface Area, HBA: Hydrogen Bond Acceptors, HBD: Hydrogen Bond Donors, NRB: Number of Rotatable Bonds.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound derivatives, compiled from various research articles.
Synthesis of N-Acyl-Morpholine-4-Carbothioamides
The synthesis of N-acyl-morpholine-4-carbothioamides is typically achieved through a multi-step process.[2]
General Synthetic Workflow
Caption: General workflow for the synthesis of N-acyl-morpholine-4-carbothioamides.
Detailed Protocol:
-
Acid Chloride Synthesis: To a solution of the respective substituted carboxylic acid in dry N,N-dimethylformamide (DMF), thionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified duration until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isothiocyanate Formation: The freshly prepared acid chloride is then added to a solution of potassium thiocyanate in dry acetone. This mixture is typically refluxed to facilitate the formation of the corresponding aroyl or alkyl isothiocyanate.[2]
-
Synthesis of the Final Derivative: Morpholine is added in an equimolar ratio to the in situ generated isothiocyanate solution. The reaction mixture is further stirred, often at room temperature, until the formation of the N-acyl-morpholine-4-carbothioamide product is complete. The product is then typically isolated by precipitation, filtration, and purified by recrystallization from a suitable solvent like dichloromethane (DCM).[2]
Characterization Techniques
The synthesized derivatives are characterized using various spectroscopic and analytical methods.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is mixed with dry KBr and pressed into a thin, transparent disk.
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Scans: 512-1024 scans.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
3. Elemental Analysis
Elemental analysis is performed to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized compounds. This is a crucial step to confirm the empirical formula of the new derivatives. The analysis is typically carried out using an automated elemental analyzer.
Biological Activity and Signaling Pathways
Morpholine-containing compounds have been investigated for their potential to modulate various biological pathways, including those involved in cancer and neurodegenerative diseases.
PI3K/mTOR Signaling Pathway
Several studies have implicated morpholine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is often a key structural feature for the inhibitory activity of these compounds.[7]
References
- 1. 4-Morpholinecarbothioamide | C5H10N2OS | CID 2393544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Morpholine Scaffold: A Privileged Structure in Drug Discovery and Its Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, have made it a ubiquitous component in a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities of morpholine derivatives, their key molecular targets, and the experimental methodologies used for their evaluation.
Anticancer Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.
Molecular Targets in Cancer
A significant number of morpholine-containing compounds exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and progression. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in human cancers, is a primary target.[1][2] Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is another important target for morpholine-based anticancer agents.[3][4]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various morpholine derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Morpholino-triazines | PI3Kα / mTOR | - | Sub-nanomolar to low micromolar | [1] |
| Morpholino pyrimidine derivatives | PI3Kα | - | 0.46 nM - 1.25 µM | [2] |
| Morpholine-substituted tetrahydroquinolines | mTOR | A549 (Lung) | 0.033 - 3.73 | [5] |
| MCF-7 (Breast) | 0.087 - 4.47 | [5] | ||
| MDA-MB-231 (Breast) | 1.003 | [5] | ||
| Morpholine substituted quinazolines | - | A549 (Lung) | 8.55 - 10.38 | [6] |
| MCF-7 (Breast) | 3.15 - 6.44 | [6] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [6] | ||
| Benzophenone-morpholine hybrids | - | DLA (Murine Lymphoma) | ~7.5 - 9.5 | [7] |
| EAC (Murine Carcinoma) | ~9.5 - 10.8 | [7] | ||
| MCF-7 (Breast) | ~7.1 - 9.3 | [7] | ||
| A549 (Lung) | - | [7] | ||
| Nicotinamide-based morpholine derivatives | VEGFR-2 | HCT-116 (Colon) | 9.3 | [8] |
| HepG-2 (Liver) | 7.8 | [8] | ||
| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | MCF-7 (Breast) | 8.8 - 10.9 | [9] |
| HepG-2 (Liver) | 26.0 - 40.4 | [9] |
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.
Antimicrobial Activity of Morpholine Derivatives
The morpholine scaffold is present in several antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.
Molecular Targets in Microbes
The precise molecular targets of many novel antimicrobial morpholine derivatives are still under investigation. However, some are known to interfere with essential cellular processes. For instance, the oxazolidinone antibiotic linezolid, which contains a morpholine ring, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The antifungal agent amorolfine targets sterol biosynthesis in fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of morpholine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3-thiazine-2-amines with morpholine | S. aureus | 6.25 - 200 | [10] |
| B. subtilis | 6.25 - 200 | [10] | |
| V. cholerae | 6.25 - >200 | [10] | |
| E. coli | 6.25 - 200 | [10] | |
| P. aeruginosa | 6.25 - >200 | [10] | |
| Morpholine derivatives with azole nucleus | M. smegmatis | 15.6 | [11] |
| C. albicans | 500 - 1000 | [11] | |
| S. cerevisiae | 500 - 1000 | [11] | |
| P. aeruginosa | Low activity | [11] | |
| Novel morpholine derivatives | Various Gram-positive and Gram-negative bacteria | 3.125 - 12.5 | [12] |
CNS Activity of Morpholine Derivatives
Morpholine's ability to cross the blood-brain barrier has made it a valuable scaffold for the development of drugs targeting the central nervous system (CNS).
Molecular Targets in the CNS
Morpholine derivatives have been shown to interact with various molecular targets in the CNS, including enzymes and receptors involved in neurotransmission and neurodegeneration. A key target is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
Quantitative Data on CNS Activity
The inhibitory potency of morpholine derivatives against CNS targets is often expressed as IC50 values.
| Compound Class | Target | IC50 (µM) | Reference |
| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | 1.94 - >50 | [13] |
| Butyrylcholinesterase (BChE) | 28.37 - >50 | [13] | |
| Pyrimidine-morpholine scaffold | Acetylcholinesterase (AChE) | 0.43 | [14] |
| Butyrylcholinesterase (BChE) | 2.5 | [14] | |
| Thiophene carbamates with morpholine | Acetylcholinesterase (AChE) | 38 - 90 | [15] |
Anti-inflammatory Activity of Morpholine Derivatives
Several morpholine derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.
Molecular Targets in Inflammation
A key mechanism of the anti-inflammatory action of morpholine derivatives is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of many inflammatory conditions.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of morpholine derivatives are often assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Assay | IC50 (µM) | Reference |
| Diaryl-1,5-diazole and morpholine hybrids | COX-2 Inhibition | 0.17 | [16] |
| 5-LOX Inhibition | 0.68 | [16] | |
| Dimethylaminophenyl analogue | NO Production Inhibition | 7.1 | [17] |
| Chrysamide B (natural product with morpholine-like features) | NO Production Inhibition | 0.010 | [17] |
| iNOS Activity Inhibition | 0.082 | [17] | |
| Polypeptide from chicken feather meal | NO Radical Scavenging | 5.5 (µg/mL) | [18] |
| NO Production Inhibition | 55.2 (mM) | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of morpholine derivatives.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]
- 9. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
morpholine-4-carbothioamide structural formula and properties
An In-depth Technical Guide to Morpholine-4-carbothioamide
This technical guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a heterocyclic compound featuring a morpholine ring attached to a thiocarboxamide group. The morpholine moiety is a six-membered ring containing both an ether and a secondary amine functional group, which contributes to its unique chemical properties.[1][2]
The structural formula can be represented by the following SMILES notation: C1COCCN1C(=S)N[3][4].
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3][5][6] |
| CAS Number | 14294-10-1 | [3][5][7][8] |
| Molecular Formula | C₅H₁₀N₂OS | [3][5][7][8] |
| Canonical SMILES | C1COCCN1C(=S)N | [3][4] |
| InChI Key | GSLBUBZXFUYMSW-UHFFFAOYSA-N | [4][6][8] |
| PubChem CID | 2393544 | [3][6][8] |
| Synonyms | 4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, 4-Thiocarbamoylmorpholine, N-Morpholinothioamide | [3][5][8][9] |
Physicochemical and Pharmacokinetic Properties
This compound is an off-white solid at room temperature.[7][8] Its morpholine ring imparts water solubility, suggesting it is likely to be mobile in aqueous environments.[7] The presence of hydrogen bond donors and acceptors influences its solubility and potential interactions with biological macromolecules.
Table of Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 146.21 g/mol | [3][4][6][7] |
| Appearance | Off-white solid | [7][8] |
| Melting Point | 153 - 156 °C | [7] |
| Boiling Point | 259 °C (Predicted) | [10][11] |
| Solubility | Soluble in water | [7] |
| pKa (Predicted) | 16.13 ± 0.20 | [8] |
| Topological Polar Surface Area | 70.6 Ų | [3][8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Hydrogen Bond Donor Count | 1 (from the primary amine) | |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research, often serving as a scaffold for developing new bioactive molecules.[12][13]
General Synthesis of N-Acyl-Morpholine-4-carbothioamides
A common synthetic route for derivatives involves a multi-step process starting from aroyl/alkyl chlorides. This workflow is a foundational method for generating a library of related compounds for screening.[12]
Caption: General workflow for the synthesis of N-acyl-morpholine-4-carbothioamide derivatives.
Detailed Experimental Protocol: Synthesis of N-Acyl Derivatives
The following protocol is a representative methodology for synthesizing N-acyl-morpholine-4-carbothioamide derivatives, adapted from published literature.[12]
-
Preparation of Aroyl/Alkyl Isothiocyanate (Intermediate):
-
Dissolve ammonium thiocyanate (1.1 equivalents) in acetone.
-
Add the corresponding aroyl or alkyl chloride (1 equivalent) dropwise to the solution while stirring.
-
Reflux the mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting solution containing the aroyl/alkyl isothiocyanate is used directly in the next step without isolation.
-
-
Synthesis of N-Acyl-Morpholine-4-carbothioamide:
-
In a separate flask, dissolve morpholine (1 equivalent) in dichloromethane (DCM).
-
Add the previously prepared isothiocyanate solution to the morpholine solution.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
-
Purification:
-
Upon completion of the reaction, pour the mixture onto crushed ice with stirring to precipitate the crude product.
-
Filter the solid, wash with distilled water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as DCM to yield the final N-acyl-morpholine-4-carbothioamide.[12]
-
Biological and Pharmacological Properties
While this compound itself is primarily a scaffold, its derivatives have been investigated for a range of biological activities. The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable metabolic properties and ability to improve the pharmacokinetic profile of drug candidates.[2]
Antimicrobial and Antifungal Activity
Numerous studies report that N-acyl derivatives of this compound exhibit significant antibacterial and antifungal properties.[12][14][15] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant ones.[12][15] The mechanism is hypothesized to involve the inhibition of essential biological macromolecules like RNA, as suggested by computational docking studies.[12][15]
Antioxidant Potential
Several N-acyl-morpholine-4-carbothioamide derivatives have demonstrated excellent antioxidant activity in vitro.[12][15] This property is valuable for developing therapeutic agents to combat oxidative stress-related diseases.
Drug Development and Screening Workflow
The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: Logical workflow for the screening and development of this compound derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.[12]
-
Preparation of Materials:
-
Prepare Mueller-Hinton agar plates.
-
Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
-
Prepare sterile filter paper disks (6 mm diameter).
-
-
Assay Procedure:
-
Evenly swab the surface of the agar plates with the bacterial culture.
-
Impregnate the sterile disks with a defined volume (e.g., 10 µL) of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-loaded disk as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.
-
A larger ZOI indicates greater antibacterial activity. Compare the results to the positive and negative controls.
-
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Morpholinecarbothioamide | C5H10N2OS | CID 2393544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. 14294-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 14294-10-1 [m.chemicalbook.com]
- 11. This compound [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]
A Comprehensive Technical Guide to Morpholine-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of morpholine-4-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document covers its chemical properties, synthesis, and known biological activities, supported by experimental protocols and data presented for clarity and reproducibility.
Chemical Identity and Properties
This compound, a derivative of morpholine, is a versatile scaffold in organic synthesis. Its formal IUPAC name is This compound .[1][2] The compound's chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 14294-10-1 | [1][2] |
| Molecular Formula | C₅H₁₀N₂OS | [1][2][3] |
| Molecular Weight | 146.21 g/mol | [2][3] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 153 - 156 °C | [4] |
| Synonyms | 4-Morpholinecarbothioamide, Thiocarbamoylmorpholine, N-Morpholinothioamide | [1][5] |
Synthesis of this compound and its Derivatives
The synthesis of thiourea derivatives, including this compound, is typically achieved through the reaction of an amine with an isothiocyanate. For N-acyl derivatives of this compound, a common synthetic route involves the reaction of morpholine with aroyl or alkyl isothiocyanates.[6][7]
General Experimental Protocol for Synthesis of N-Acyl-morpholine-4-carbothioamides
This protocol describes a general method for synthesizing N-acyl derivatives of this compound, which have been evaluated for various biological activities.[7]
Materials:
-
Appropriate acyl chloride
-
Potassium thiocyanate (KSCN)
-
Acetone (dry)
-
Morpholine
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Acyl Isothiocyanate: A solution of the desired acyl chloride (1.0 eq) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1.0 eq) in dry acetone. The mixture is refluxed for 2-3 hours with constant stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Formation of N-Acyl-morpholine-4-carbothioamide: After the formation of the acyl isothiocyanate is complete, the reaction mixture is cooled to room temperature. A solution of morpholine (1.0 eq) in dry acetone is then added dropwise. The reaction mixture is stirred at room temperature for an additional 4-6 hours.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water and then purified by recrystallization from a suitable solvent, such as dichloromethane, to yield the pure N-acyl-morpholine-4-carbothioamide derivative.[7]
Biological Activities and Potential Applications
Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as lead compounds in drug discovery. The primary activities investigated include antibacterial, antifungal, antioxidant, and antiurease effects.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of this compound derivatives against various pathogens.[7][8][9] The mechanism of action for thiourea derivatives as antibacterial agents may involve the disruption of NAD+/NADH homeostasis within the bacterial cell.[10]
Table 1: Antibacterial and Antifungal Activity of Selected N-Acyl-morpholine-4-carbothioamide Derivatives [7]
| Compound | Test Organism | Inhibition Zone (mm) |
| 5j | Staphylococcus aureus | 10.50 |
| Ampicillin (Standard) | Staphylococcus aureus | - |
| 5j | Fusarium solani | 18.20 |
| Amphotericin B (Standard) | Fusarium solani | - |
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7]
Antiurease Activity
Certain morpholine derivatives have shown potent inhibitory activity against the urease enzyme, which is a significant virulence factor in some bacterial infections, such as those caused by Helicobacter pylori.[9][11]
Table 2: Urease Inhibition by a Morpholine Derivative [9]
| Compound | IC₅₀ (µM) |
| 10 (A 1,3-thiazole derivative of a morpholine carbothioamide precursor) | 2.37 ± 0.19 |
| Thiourea (Standard) | 21.25 ± 0.15[11] |
Detailed Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[12][13]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound (dissolved in DMSO)
-
Ciprofloxacin (standard antibiotic)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a 24-hour old culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing antioxidant activity.[1][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (dissolved in a suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Reaction Setup: In a 96-well plate, add a defined volume of the test sample at various concentrations. Add the DPPH working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[7]
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[2][14]
Materials:
-
Jack bean urease enzyme
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compound (dissolved in a suitable solvent)
-
Thiourea (standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and the urease enzyme solution. A control well should contain the solvent instead of the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for another 15 minutes.
-
Color Development: Stop the reaction by adding the phenol reagent followed by the alkali reagent to each well.
-
Final Incubation: Incubate the plate for an additional 30 minutes at 37°C for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.
-
Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[2] The IC₅₀ value is determined from a plot of inhibition percentage versus inhibitor concentration.
Potential Mechanisms of Action
The diverse biological activities of this compound and its derivatives are attributed to various mechanisms of action. Thiourea-containing compounds are known to interact with biological macromolecules.
Proposed Antibacterial Mechanism
For thiourea derivatives, one proposed mechanism of antibacterial action against strains like MRSA involves the disruption of cellular homeostasis, particularly the NAD+/NADH balance, which is crucial for bacterial metabolism and survival.[10]
Interaction with RNA
Computational docking studies on some N-acyl-morpholine-4-carbothioamides have suggested a potential interaction with RNA, indicating that these small molecules might exert their biological effects by binding to and modulating the function of RNA molecules.[6][7] The discovery and validation of such interactions require a systematic workflow.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore the potential of this chemical scaffold. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cassara.com.ar [cassara.com.ar]
- 5. Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. louis.uah.edu [louis.uah.edu]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. abcam.co.jp [abcam.co.jp]
The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Pharmacophore Potential of the Morpholine Core for Researchers, Scientists, and Drug Development Professionals.
The morpholine ring, a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous clinically successful drugs across a wide range of therapeutic areas. This technical guide explores the multifaceted pharmacophoric potential of the morpholine moiety, providing a comprehensive overview of its role in drug design, its impact on pharmacokinetic and pharmacodynamic profiles, and its application in several FDA-approved therapeutics.
Physicochemical Properties and Pharmacokinetic Advantages
The morpholine ring confers several advantageous properties to a drug molecule, primarily due to the presence of both a basic nitrogen atom and an ether-like oxygen atom. These features contribute to a favorable balance of hydrophilicity and lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[1]
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine. The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent C-H bonds to oxidation by cytochrome P450 enzymes.[1]
-
Improved Permeability: The overall polarity and hydrogen bonding capacity of the morpholine ring can be fine-tuned by substitution, allowing for modulation of a compound's ability to permeate biological membranes, including the blood-brain barrier.[2][3]
-
Reduced Basicity: The pKa of the morpholine nitrogen is typically in the range of 8.3-8.7, making it a weaker base than piperidine. This reduced basicity can be advantageous in minimizing off-target interactions with acidic cellular components and can influence the drug's binding characteristics and overall safety profile.[1]
The Morpholine Ring in FDA-Approved Drugs: Case Studies
The versatility of the morpholine scaffold is evident in its presence in a diverse array of marketed drugs. The following sections detail the role of the morpholine ring in four prominent examples, highlighting its contribution to their mechanism of action and pharmacological properties.
Gefitinib (Iressa®): An EGFR Kinase Inhibitor for Cancer Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[4][5] The morpholine ring in gefitinib is crucial for its activity and pharmacokinetic profile.
Quantitative Pharmacological Data for Gefitinib
| Parameter | Value | Reference |
| Target | EGFR Tyrosine Kinase | [4][5] |
| IC50 (Tyr1173) | 26 nM | [6] |
| IC50 (Tyr992) | 57 nM | [6] |
| Aqueous Solubility (pH 1.2) | 303.85 µg/mL | [7][8] |
| Aqueous Solubility (pH 7.2) | Low | [9] |
| Caco-2 Permeability | High | [10][11] |
| Oral Bioavailability | ~60% | [10] |
Signaling Pathway
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[4][10][12]
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid is an antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring is a key component of its chemical structure, contributing to its unique mechanism of action and favorable pharmacokinetic properties.[3][13][14]
Quantitative Pharmacological Data for Linezolid
| Parameter | Value | Reference |
| Target | Bacterial 23S ribosomal RNA of the 50S subunit | [3][14] |
| Binding Site | Peptidyl transferase center (PTC) | [15][16] |
| Oral Bioavailability | ~100% | [3] |
| Protein Binding | ~31% | [3] |
| Elimination Half-life | 5-7 hours | [3] |
Signaling Pathway
Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in translation.[3][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antimicrobial Activity of Morpholine-4-Carbothioamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational research into the antimicrobial properties of morpholine-4-carbothioamide and its derivatives. The following sections detail the synthesis, in vitro biological activity, and proposed mechanisms of action of these compounds, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery. The data presented is collated from key studies to facilitate comparative analysis and inform future research directions.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been evaluated against a panel of pathogenic bacterial and fungal strains. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI), which are summarized below.
Antibacterial Activity Data
A series of N-acyl-morpholine-4-carbothioamides (5a-5j) were synthesized and tested for their antibacterial activity. The results, presented in terms of Zone of Inhibition, indicate that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.[1][2] Notably, some derivatives demonstrated higher activity than the standard reference drug, ampicillin.[1][2]
| Compound | Staphylococcus aureus (ZOI, mm) | Bacillus subtilis (ZOI, mm) | Escherichia coli (ZOI, mm) | Pseudomonas aeruginosa (ZOI, mm) |
| 5a | 10.20 ± 0.12 | 11.50 ± 0.12 | 8.70 ± 0.11 | 9.10 ± 0.11 |
| 5j | 10.50 ± 0.13 | 12.10 ± 0.11 | 9.20 ± 0.12 | 9.80 ± 0.12 |
| Ampicillin | 10.10 ± 0.11 | 11.80 ± 0.13 | 8.90 ± 0.11 | 9.50 ± 0.13 |
Data sourced from Aziz et al., 2021.
In a separate study, carbamothioyl-furan-2-carboxamide derivatives were also assessed. Derivatives containing a 2,4-dinitrophenyl moiety showed significant inhibition against all tested bacterial and fungal strains, with MIC values ranging from 150.7–295 μg/mL.[3][4]
Antifungal Activity Data
The antifungal potential of N-acyl-morpholine-4-carbothioamides was also investigated. Compound 5j exhibited the highest antifungal activity against Fusarium solani, surpassing the standard drug amphotericin B.[1][2]
| Compound | Aspergillus flavus (ZOI, mm) | Fusarium solani (ZOI, mm) |
| 5a | 15.10 ± 0.11 | 17.80 ± 0.12 |
| 5j | 16.50 ± 0.12 | 18.20 ± 0.11 |
| Amphotericin B | 15.80 ± 0.13 | 17.50 ± 0.12 |
Data sourced from Aziz et al., 2021.
Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in the initial studies of this compound derivatives.
Synthesis of N-acyl-morpholine-4-carbothioamides
A general synthetic route was employed for the preparation of N-acyl-morpholine-4-carbothioamides (5a-5j).[2]
Procedure:
-
An equimolar mixture of the appropriate aroyl/alkyl halide and ammonium thiocyanate in acetone is refluxed for 3-4 hours.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The resulting crude aroyl/alkyl isothiocyanate is dissolved in a suitable solvent.
-
An equimolar amount of morpholine is added dropwise to the solution with constant stirring.
-
The reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting solid product is filtered, washed, and recrystallized to yield the pure N-acyl-morpholine-4-carbothioamide derivatives.[2]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was determined using the agar disk diffusion method.
Procedure:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C and 28 °C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the prepared inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a defined concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Data Collection: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
-
Controls: Standard antibiotics (e.g., ampicillin, gentamicin, amphotericin B) and the solvent are used as positive and negative controls, respectively.[3][4]
Proposed Mechanism of Action
While the precise mechanism of antimicrobial action for this compound derivatives is still under investigation, computational studies have provided initial insights. Docking simulations suggest that these compounds may exert their effect by inhibiting RNA.[1][2]
The in silico binding pattern analyses of compounds 5a and 5j have identified them as potential candidates for RNA inhibition.[1][2] These findings suggest that the this compound scaffold could serve as a basis for the design of novel antibacterial agents targeting RNA.[1][2] Further experimental validation is required to confirm this proposed mechanism.
It is also important to note that the morpholine nucleus is a component of various therapeutically significant drugs, including the oxazolidinone antibiotic linezolid, which is used to treat infections caused by Gram-positive bacteria.[5] Additionally, some morpholine derivatives act as antifungal agents by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[6]
Conclusion
Initial studies on this compound and its derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The straightforward synthesis and the potential for a novel mechanism of action targeting RNA make this class of compounds an attractive area for further investigation in the development of new antimicrobial agents. Future work should focus on elucidating the precise molecular mechanism of action, expanding the structure-activity relationship studies, and evaluating the in vivo efficacy and toxicity of the most potent derivatives.
References
- 1. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MORPHOLINE-4-CARBOTHIOAMIDE (CAS 14294-10-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and available research on MORPHOLINE-4-CARBOTHIOAMIDE (CAS 14294-10-1). The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Chemical Properties
This compound is a white to off-white solid compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14294-10-1 | |
| Molecular Formula | C5H10N2OS | |
| Molecular Weight | 146.21 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, Thiocarbamoylmorpholine | |
| Appearance | White to off-white solid | |
| Melting Point | 153 - 156 °C | |
| Boiling Point | Not available | |
| pKa | 16.13 ± 0.20 (Predicted) | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 70.6 Ų | |
| SMILES | C1COCCN1C(=S)N | |
| InChI Key | GSLBUBZXFUYMSW-UHFFFAOYSA-N |
Biological Activity and Potential Applications
Research into this compound and its derivatives suggests potential applications in drug development, particularly in the areas of antimicrobial and antioxidant therapies. A study on N-acyl-morpholine-4-carbothioamides, which are derivatives of the core compound, has demonstrated their potential as antibacterial and antifungal agents. Some of these derivatives exhibited significant antioxidant properties as well.
The versatile morpholine ring is a recognized pharmacophore in medicinal chemistry, known to be a component of various therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.
While specific signaling pathways for this compound have not been elucidated in the available literature, molecular docking studies on its derivatives suggest a potential inhibitory interaction with RNA. This indicates a possible mechanism of action at the level of nucleic acid function.
Experimental Methodologies
General Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A conceptual workflow for the synthesis and biological evaluation of N-acyl-morpholine-4-carbothioamide derivatives.
Suppliers
This compound (CAS 14294-10-1) is available from several chemical suppliers, including:
-
Amerigo Scientific
-
Apollo Scientific
-
BOC Sciences
-
Santa Cruz Biotechnology
-
Suzhou Sibian Chemical Technology Co., Ltd
-
Thermo Scientific (available through Fisher Scientific)
Please note that availability and purity may vary by supplier. It is recommended to contact the suppliers directly for the most current information.
The Morpholine Motif: A Privileged Scaffold in Bioactive Molecules and Their Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a prominent structural feature in a multitude of approved and experimental therapeutic agents.[1] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The morpholine moiety can also play a crucial role in the pharmacophore, directly interacting with biological targets to elicit a therapeutic response.[3] This technical guide provides a detailed exploration of the mechanisms of action of several key morpholine-containing bioactive molecules, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Mechanisms of Action of Key Morpholine-Containing Drugs
The morpholine scaffold is found in drugs spanning a wide range of therapeutic areas, from infectious diseases to oncology and neuroscience. The following sections delve into the specific mechanisms of action for five prominent examples: Amorolfine, Linezolid, Gefitinib, Aprepitant, and Reboxetine.
Amorolfine: Disrupting Fungal Cell Membrane Integrity
Amorolfine is a topical antifungal agent primarily used for the treatment of onychomycosis (fungal nail infections).[4] Its mechanism of action centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5]
Amorolfine exerts its antifungal effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase .[6][7] This dual inhibition leads to a depletion of ergosterol and an accumulation of non-functional, ignosterol-like sterols within the fungal cell membrane.[6][8] The altered sterol composition compromises the integrity and fluidity of the cell membrane, ultimately leading to fungal cell death.[4]
Signaling Pathway: Amorolfine's Inhibition of Ergosterol Biosynthesis
Caption: Amorolfine inhibits key enzymes in the ergosterol biosynthesis pathway.
Linezolid: A Unique Inhibitor of Bacterial Protein Synthesis
Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9][10] Its mechanism of action is distinct from other protein synthesis inhibitors.[11]
Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[10][12] This binding prevents the formation of a functional 70S initiation complex, which is a critical first step in the translation of messenger RNA (mRNA) into proteins.[8][9] By blocking this early stage of protein synthesis, Linezolid effectively halts bacterial growth and proliferation.[11]
Logical Relationship: Linezolid's Mechanism of Action
Caption: Linezolid blocks the formation of the 70S initiation complex in bacteria.
Gefitinib: Targeting Aberrant Cancer Cell Signaling
Gefitinib is a tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific activating mutations in the epidermal growth factor receptor (EGFR).[13]
Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[14] This binding inhibits the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[14][15] By blocking these pathways, Gefitinib suppresses cancer cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels that supply tumors).[7]
Signaling Pathway: Gefitinib's Inhibition of EGFR Signaling
Caption: Gefitinib inhibits EGFR autophosphorylation and downstream signaling.
Aprepitant: Blocking Emesis Signals in the Central Nervous System
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[16]
Aprepitant is a highly selective antagonist of the NK1 receptor, which is a G-protein coupled receptor found in the central and peripheral nervous systems.[16] The primary ligand for the NK1 receptor is Substance P, a neuropeptide involved in transmitting emetic signals in the brain.[17] By blocking the binding of Substance P to NK1 receptors in the brain's vomiting center, aprepitant prevents the downstream signaling that leads to the sensation of nausea and the act of vomiting.[17][18]
Signaling Pathway: Aprepitant's Antagonism of the NK1 Receptor
Caption: Aprepitant blocks Substance P from binding to the NK1 receptor.
Reboxetine: Selective Norepinephrine Reuptake Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[19][20]
Reboxetine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET) in the presynaptic neuronal membrane.[19][21] By blocking the reuptake of norepinephrine from the synaptic cleft, reboxetine increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[22] This modulation of norepinephrine levels is believed to be responsible for its antidepressant effects.[22]
Logical Relationship: Reboxetine's Effect on Noradrenergic Synapse
Caption: Reboxetine blocks the reuptake of norepinephrine in the synapse.
Quantitative Data on Bioactivity
The following tables summarize key quantitative data for the discussed morpholine-containing bioactive molecules. This data is essential for comparing their potency and selectivity.
Table 1: Antifungal Activity of Amorolfine
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 | [8] |
| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 | [8] |
| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 | [8] |
| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | [8] |
| Candida albicans | 0.125 - 64 | 4 | 64 | [8] |
| Aspergillus flavus | >64 | - | - | [8] |
| Aspergillus versicolor | ≥64 | ≥64 | ≥64 | [23] |
Table 2: Antibacterial Activity of Linezolid
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Vancomycin-resistant Enterococcus (VRE) | - | 2 | 2 | [24] |
| Methicillin-resistant S. aureus (MRSA) | - | 2-4 | 4 | [24] |
| Multidrug-resistant M. tuberculosis | 0.125 - 0.5 | 0.5 | 1 | [6][25] |
Table 3: Inhibitory Activity of Gefitinib
| Target / Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference(s) |
| EGFR Tyrosine Kinase (in vitro) | Wild-type | 21 - 22 | [19] |
| EGFR Tyrosine Kinase (in vitro) | EGFRvIII | 84 | [19] |
| PC9 Cell Line | Exon 19 deletion | 77.26 | [12] |
| HCC827 Cell Line | Exon 19 deletion | 13.06 | [12] |
| H3255 Cell Line | L858R | 3 | [26] |
| H1975 Cell Line | L858R + T790M | >4000 | [12] |
Table 4: Receptor Binding Affinity of Aprepitant
| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Human NK1 | - | 0.1 | [27][28] |
| Human NK2 | - | 4500 | [27][28] |
| Human NK3 | - | 300 | [27][28] |
Table 5: Monoamine Transporter Inhibition by Reboxetine
| Transporter | IC₅₀ | Reference(s) |
| Norepinephrine Transporter (NET) | 8.5 nM | [7] |
| Dopamine Transporter (DAT) | 89 µM | [7] |
| Serotonin Transporter (SERT) | 6.9 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and pharmacokinetic properties of morpholine-containing bioactive molecules.
In Vitro ADME/PK Assays
Experimental Workflow: In Vitro ADME/PK Assays
Caption: A general workflow for in vitro ADME/PK profiling of a compound.
A. Caco-2 Permeability Assay (Intestinal Absorption)
This assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[18][19]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[14]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[16]
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer, and transport to the basolateral (B) side is measured over time (A-to-B permeability).[16]
-
Conversely, the compound is added to the basolateral side, and transport to the apical side is measured (B-to-A permeability) to assess active efflux.[16]
-
-
Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is quantified using LC-MS/MS.[19]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[14]
B. Liver Microsomal Stability Assay (Metabolism)
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][20]
-
Reaction Mixture: The test compound is incubated with liver microsomes (human or other species) in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reactions.[10][20]
-
Incubation: The reaction is carried out at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes).[20]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[20]
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[20]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]
C. Plasma Protein Binding Assay (Distribution)
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target. Equilibrium dialysis is considered the gold standard method.[15][21]
-
Equilibrium Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.[15]
-
Incubation: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound fraction of the drug to diffuse across the membrane and reach equilibrium.[22]
-
Sample Collection and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.[15]
-
Data Analysis: The concentration of the drug in the buffer chamber represents the unbound fraction. The percentage of plasma protein binding is calculated from the concentrations in the two chambers.[15]
Target-Specific Assays
A. EGFR Kinase Inhibition Assay (for Gefitinib)
This in vitro assay measures the ability of a compound to inhibit the kinase activity of EGFR.[9]
-
Reaction Components: Recombinant human EGFR kinase, a peptide substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compound (Gefitinib) are combined in a kinase buffer.[9]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the phosphorylation of the substrate by EGFR.[9]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection system such as the ADP-Glo™ Kinase Assay.[9]
-
Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.[9]
B. Ribosome Binding Assay (for Linezolid)
This assay determines the ability of a compound to inhibit the formation of the translational initiation complex.[8][9]
-
Components: The assay mixture contains purified bacterial ribosomes (70S or individual 30S and 50S subunits), messenger RNA (mRNA), initiation factors (IF1, IF2, IF3), GTP, and radiolabeled initiator tRNA (e.g., [³H]N-formylmethionyl-tRNA).[8]
-
Complex Formation: The components are incubated together in the presence and absence of the test compound (Linezolid) to allow for the formation of the initiation complex.[9]
-
Detection: The amount of radiolabeled tRNA bound to the ribosomes is measured, typically by filtering the reaction mixture through a nitrocellulose membrane which retains the ribosome-tRNA complexes, followed by scintillation counting.[9]
-
Data Analysis: The inhibition of initiation complex formation is quantified by comparing the amount of bound radiolabeled tRNA in the presence of the test compound to that in the control.
C. Norepinephrine Transporter (NET) Uptake Assay (for Reboxetine)
This assay measures the inhibition of norepinephrine uptake into cells or synaptosomes expressing the norepinephrine transporter.[28]
-
Preparation: Cultured cells expressing NET (e.g., SK-N-BE(2)C cells) or synaptosomes (isolated nerve terminals) are prepared.[10][28]
-
Uptake Reaction: The cells or synaptosomes are incubated with a radiolabeled substrate of NET (e.g., [³H]norepinephrine) in the presence of various concentrations of the test compound (Reboxetine).[28]
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration and washing to remove the extracellular radiolabeled substrate. The amount of radioactivity taken up by the cells or synaptosomes is then measured by scintillation counting.[10]
-
Data Analysis: The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake. The IC₅₀ value for the test compound is calculated from the dose-response curve.[10]
Conclusion
The morpholine moiety is a valuable scaffold in modern drug discovery, contributing to both the pharmacokinetic properties and the pharmacodynamic activity of a diverse range of therapeutic agents. The examples of amorolfine, linezolid, gefitinib, aprepitant, and reboxetine highlight the versatility of this heterocyclic ring in targeting a wide array of biological macromolecules, from enzymes and receptors to ribosomal RNA. A thorough understanding of the specific mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design and development of novel and improved morpholine-containing therapeutics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in their efforts to advance the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 9. upload.orthobullets.com [upload.orthobullets.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. In Vitro Biological Evaluation of Aprepitant Based 177Lu-Radioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mdpi.com [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
- 23. The correlation between plasma aprepitant concentration and antiemetic effect in Japanese gastric or esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effects of the selective norepinephrine reuptake inhibitor reboxetine on norepinephrine and serotonin transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Morpholine-4-Carbothioamide: A Scaffolding for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic profiles of drug candidates. When combined with a carbothioamide functional group, the resulting morpholine-4-carbothioamide core presents a versatile platform for the development of novel therapeutic agents. This technical guide explores the burgeoning potential of this compound and its derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key therapeutic areas and present the available quantitative data for in-vitro studies.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Some morpholine-substituted quinazoline derivatives have shown potent anticancer activity by inducing cell cycle arrest and apoptosis.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 (morpholine substituted quinazoline) | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |
| AK-10 (morpholine substituted quinazoline) | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |
| Compound 1h (morpholine-acetamide derivative) | ID8 (Ovarian Cancer) | 9.40 | [3] |
| Compound 1i (morpholine-acetamide derivative) | ID8 (Ovarian Cancer) | 11.2 | [3] |
| (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 20 | [4] |
| SW480 (Colon Cancer) | 12.5 | [4] |
Antimicrobial Activity
The carbothioamide moiety is known to chelate metal ions essential for microbial growth, and its incorporation into the morpholine scaffold has yielded compounds with significant antibacterial and antifungal properties. The mechanism is thought to involve the disruption of microbial cell wall synthesis or enzymatic activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-acyl-morpholine-4-carbothioamide (2,4-dinitrophenyl derivative) | Bacterial Strains | 150.7–295 | [5] |
| Fungal Strains | 150.7–295 | [5] | |
| Morpholine derivative 4 | Various bacterial strains | - | [6] |
| Morpholine derivative 6 | Various bacterial strains | - | [6] |
| Morpholine derivative 12 (containing 1,2,4-triazole) | M. smegmatis | 15.6 | [7] |
| C. albicans | 500-1000 | [7] | |
| S. cerevisiae | 500-1000 | [7] |
Anti-inflammatory Activity
This compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition represents a key therapeutic strategy.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 10 (1,3-thiazole derivative) | Urease Inhibition | 2.37 ± 0.19 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives
A general method for the synthesis of N-acyl-morpholine-4-carbothioamides involves the reaction of an appropriate acyl isothiocyanate with morpholine.
Materials:
-
Acyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone
-
Morpholine
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Acyl Isothiocyanate: A solution of the acyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (1.1 equivalents) in anhydrous acetone. The reaction mixture is refluxed for 2-3 hours.
-
Reaction with Morpholine: The resulting acyl isothiocyanate solution is cooled to room temperature, and morpholine (1 equivalent) dissolved in acetone is added dropwise.
-
Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-acyl-morpholine-4-carbothioamide.[8]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell viability and cytotoxicity.[9][10][11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (test compounds)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.[14][15][16][17][18]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivatives (test compounds)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Plating: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways.
Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition
A key mechanism for the anticancer activity of many morpholine-containing compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[19][20][21][22][23][24] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Morpholine derivatives can act as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.
Caption: PI3K/Akt/mTOR pathway with potential inhibition by morpholine derivatives.
Experimental Workflow for Anticancer Activity Screening
The evaluation of the anticancer potential of novel this compound derivatives typically follows a structured workflow, from synthesis to mechanistic studies.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Dawn of a New Anticancer Strategy: Discovery and Synthesis of Novel Morpholine-4-Carbothioamide Analogs as Potent PI3K/Akt/mTOR Pathway Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds with the potential to selectively target oncogenic signaling pathways. Among these, the morpholine moiety has emerged as a privileged structure in medicinal chemistry, renowned for its ability to enhance the pharmacological properties of therapeutic agents. This technical guide delves into the discovery and synthesis of a promising new class of compounds: morpholine-4-carbothioamide analogs. These novel molecules have demonstrated significant potential as anticancer agents, particularly in the context of non-small cell lung cancer (NSCLC), by effectively targeting the constitutively activated PI3K/Akt/mTOR signaling cascade, a critical pathway driving tumor cell proliferation, survival, and therapeutic resistance.
Synthetic Approaches to this compound Analogs
The synthesis of this compound analogs is a multi-step process that begins with the activation of a carboxylic acid, followed by the formation of an acyl isothiocyanate intermediate, which is then reacted with morpholine.
A general synthetic route involves the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using a chlorinating agent like thionyl chloride. The resulting benzoyl chloride is then reacted with a thiocyanate salt, such as potassium thiocyanate, to form the benzoyl isothiocyanate. Finally, the in-situ generated isothiocyanate is treated with morpholine to yield the desired N-(substituted benzoyl)this compound.
Experimental Protocol: Synthesis of N-Acyl-morpholine-4-carbothioamides
This protocol outlines a general procedure for the synthesis of N-acyl-morpholine-4-carbothioamide derivatives.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl₂)
-
Potassium thiocyanate (KSCN)
-
Morpholine
-
Dry acetone
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: To a solution of the substituted benzoic acid (1 equivalent) in dry DMF, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Isothiocyanate Formation: In a separate flask, dissolve potassium thiocyanate (1.5 equivalents) in dry acetone. To this suspension, add the freshly prepared acid chloride solution dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Carbothioamide Synthesis: To the reaction mixture containing the in-situ generated aroyl/alkyl isothiocyanate, add morpholine (1 equivalent) dropwise at room temperature. Continue stirring for an additional 2-4 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like dichloromethane to afford the pure N-acyl-morpholine-4-carbothioamide derivative.[1]
Anticancer Activity in Non-Small Cell Lung Cancer
Novel this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines, with a particular focus on non-small cell lung cancer (NSCLC). The A549 cell line, a human lung adenocarcinoma model, is frequently used for in vitro screening.
Data Presentation: Cytotoxicity of Morpholine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative morpholine-containing compounds against the A549 NSCLC cell line and other cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 | 10.38 ± 0.27 | [2] |
| MCF-7 | 6.44 ± 0.29 | [2] | |
| SHSY-5Y | 9.54 ± 0.15 | [2] | |
| AK-10 | A549 | 8.55 ± 0.67 | [2] |
| MCF-7 | 3.15 ± 0.23 | [2] | |
| SHSY-5Y | 3.36 ± 0.29 | [2] | |
| Compound 3a | A549 | 13.49 ± 0.17 | [3] |
| HeLa | 17.52 ± 0.09 | [3] | |
| Compound 3h | A549 | 22.54 ± 0.25 | [3] |
| HeLa | 24.14 ± 0.86 | [3] | |
| Compound 10e | A549 | 0.033 ± 0.003 | [1] |
| MCF-7 | 0.63 ± 0.02 | [1] | |
| MDA-MB-231 | 0.63 ± 0.02 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
NSCLC cells (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound analogs exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.
Data Presentation: Apoptosis Induction and Cell Cycle Analysis
| Compound | Cell Line | Assay | Results | Reference |
| AK-3 & AK-10 | A549, MCF-7, SHSY-5Y | Cell Cycle Analysis | G1 phase arrest | [2] |
| Compound 3a | A549 | Annexin V-FITC/PI | Increased apoptosis | [4] |
| Compound 10e | A549 | Annexin V-FITC/PI | Dose-dependent increase in apoptosis | [1] |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
NSCLC cells (e.g., A549)
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common event in many cancers, including NSCLC, making it an attractive target for therapeutic intervention.[6] Morpholine-containing compounds have been identified as potent inhibitors of this pathway.
Data Presentation: Inhibition of PI3K/Akt/mTOR Pathway Proteins
The following table summarizes the inhibitory effects of morpholine derivatives on key proteins in the PI3K/Akt/mTOR pathway.
| Compound | Cell Line/Model | Protein Analyzed | Observed Change | Reference |
| ZSTK474 Analog (6s) | A375, D54, SET-2 | p-Akt | 55-71% reduction | |
| p-ERK1/2 | 87-96% reduction | |||
| Compound 23 | HCT116 | p-Akt | Significant decrease | |
| Compound 36 | HCT116 | p-Akt | Significant decrease |
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
Materials:
-
NSCLC cells (e.g., A549)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Core Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound analogs.
Caption: Experimental workflow for anticancer drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
The discovery and development of novel this compound analogs represent a significant advancement in the search for effective anticancer therapeutics. Their straightforward synthesis, potent cytotoxic activity against non-small cell lung cancer, and well-defined mechanism of action involving the induction of apoptosis and inhibition of the critical PI3K/Akt/mTOR signaling pathway, position them as highly promising candidates for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core methodologies and data supporting the development of these compounds, offering a valuable resource for researchers dedicated to pioneering the next generation of cancer treatments.
References
- 1. [PDF] Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells | Semantic Scholar [semanticscholar.org]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Morpholine-4-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive protocol for the synthesis of morpholine-4-carbothioamide derivatives, a class of compounds with significant potential in medicinal chemistry. Morpholine-containing compounds are widely explored for their favorable physicochemical properties and diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Introduction
Morpholine is a privileged heterocyclic scaffold in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When incorporated into a carbothioamide structure, the resulting derivatives exhibit a broad spectrum of pharmacological activities. This document outlines a reliable and reproducible method for synthesizing these derivatives and provides protocols for evaluating their potential therapeutic applications.
Synthetic Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-Morpholine-4-carbothioamides
The primary route for synthesizing this compound derivatives involves the reaction of morpholine with a suitable isothiocyanate.
Materials:
-
Morpholine
-
Appropriately substituted aryl or alkyl isothiocyanate
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired isothiocyanate (1.0 eq.) in a minimal amount of dry THF or DCM.
-
To this solution, add morpholine (1.0 eq.) dropwise at room temperature with continuous stirring.
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature (as indicated in Table 1) for a designated period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DCM) is a common method to obtain the pure this compound derivative.[1]
-
The purified product is dried under vacuum, and the yield is calculated.
-
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Synthesis of Various this compound Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of a selection of this compound derivatives.
| Derivative | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzoyl-morpholine-4-carbothioamide | Benzoyl isothiocyanate | DCM | Room Temp. | - | - | [2] |
| N-(p-tolyl)-morpholine-4-carbothioamide | p-tolyl isothiocyanate | THF | 60 | 24 | >70 | [1] |
| N-(4-chlorophenyl)-morpholine-4-carbothioamide | 4-chlorophenyl isothiocyanate | THF | 60 | 24 | >70 | [1] |
| N-acyl-morpholine-4-carbothioamides | Various acyl isothiocyanates | DCM | Room Temp. | - | 70-90 | [1] |
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Gentamicin, Amphotericin B)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth/medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive controls (broth/medium with inoculum and standard drug) and negative controls (broth/medium with inoculum and DMSO, and broth/medium alone).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 8,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25 µM) and incubate for 48 hours.[5]
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.[5]
-
Remove the medium and dissolve the formed formazan crystals in DMSO.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the untreated control cells.
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound derivatives.
Potential Signaling Pathway Involvementdot
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of Morpholine in Various Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of morpholine, a compound of interest in pharmaceutical and food industries due to its use as a solvent, corrosion inhibitor, and emulsifier.[1][2][3] Accurate and sensitive quantification is crucial for quality control and safety assessment, particularly due to the potential for N-nitrosamine formation.[4] This document outlines various analytical techniques, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, a widely applied and robust method.[4][5] Additionally, methods employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.
Overview of Analytical Techniques
The selection of an appropriate analytical method for morpholine quantification is contingent upon the sample matrix, the desired level of sensitivity, and the instrumentation available.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.[5] Direct analysis of morpholine by GC can be difficult due to its polarity.[6] Therefore, a derivatization step is commonly employed to enhance its volatility and improve chromatographic performance.[6] A prevalent method involves the conversion of morpholine to its N-nitrosomorpholine derivative.[1][5][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in analyzing a wide range of compounds. For morpholine, which lacks a strong UV chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors.[8][9] Alternatively, detectors such as a Refractive Index Detector (RID) can be used for underivatized morpholine, although with lower sensitivity.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional sensitivity and selectivity, making it suitable for trace-level analysis of morpholine in complex matrices like food samples.[11][12] It can often be performed without derivatization, simplifying sample preparation.
-
Spectrophotometry: A more accessible and cost-effective method, suitable for the quantification of morpholine in simpler matrices like water.[13] This technique is generally less sensitive and specific compared to chromatographic methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of morpholine.
| Analytical Method | Sample Matrix | Linearity Range | LOD | LOQ | Recovery | Precision (RSD%) | Reference |
| GC-MS (after Nitrosation) | Apple Juice & Ibuprofen | 10 - 500 µg/L | 7.3 µg/L | 24.4 µg/L | 94.3% - 109.0% | Intra-day: 2.0% - 4.4%, Inter-day: 3.3% - 7.0% | [1][7] |
| GC-MS | Apple & Citrus Peel/Pulp | 10 - 400 µg/kg | 1.3 - 3.3 µg/kg (MDL) | - | 88.6% - 107.2% | Intra-day: 1.4% - 9.4%, Inter-day: 1.5% - 2.8% | [2] |
| GC-MS/MS | Fruit & Fruit Juice | - | - | 10.0 µg/kg | 85.4% - 108.9% | - | [14] |
| HPLC (with Derivatization) | Cobicistat (Pharmaceutical) | 0.3 - 1.2 µg/mL | 0.1 µg/mL | 0.3 µg/mL | 97.9% - 100.4% | 0.79% | [9] |
| LC-MS/MS | Apples | 5 - 300 µg/L | 2 µg/kg | 5 µg/kg | 83% - 108% | Repeatability: 1.1% - 3.67%, Reproducibility: 1.49% - 4.08% | [11][12] |
| Spectrophotometry | Water | 0 - 10 mg/L | - | - | - | - | [13] |
LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Quantification of Morpholine by GC-MS after Nitrosation Derivatization
This protocol is adapted from a validated method for determining morpholine in fruit juices and pharmaceutical formulations.[1][4][7]
1. Principle
Morpholine, a secondary amine, is converted to the more volatile and stable N-nitrosomorpholine derivative by reaction with sodium nitrite in an acidic medium.[1][6] The derivative is then extracted and analyzed by GC-MS.
2. Reagents and Materials
-
Morpholine standard solution
-
Hydrochloric acid (HCl), 6 M
-
Sodium nitrite (NaNO₂) solution, saturated
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sample pretreatment tubes (50 mL)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
0.22 µm membrane filters
3. Sample Preparation
-
Aqueous Samples (e.g., Juices): Centrifuge the sample to remove solid particles.[5] Filter the supernatant through a 0.22 µm membrane filter.[5]
-
Solid Samples (e.g., Pharmaceutical Granules): Dissolve a known weight of the sample in purified water.[5] Centrifuge and filter as described for aqueous samples.
4. Derivatization and Extraction
-
Transfer 20 mL of the prepared sample into a 50 mL sample pretreatment tube.[15]
-
Add 0.5 mL of 6 M HCl.[4]
-
Add 0.5 mL of saturated sodium nitrite solution and vortex.[4][5]
-
Heat the mixture at 40°C for 5 minutes.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Add 5 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 100°C for 1 minute, ramp to 200°C at 10°C/min, and hold for 3 minutes.[4]
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C[15]
-
Quadrupole Temperature: 150°C[15]
-
Transfer Line Temperature: 280°C[15]
-
Ionization Mode: Electron Impact (EI) at 70 eV[15]
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[6][15]
6. Quantification
Prepare a calibration curve by derivatizing and analyzing a series of morpholine standard solutions of known concentrations. Quantify morpholine in the samples by comparing the peak area of the N-nitrosomorpholine derivative to the calibration curve.
Protocol 2: Quantification of Morpholine in Apples by LC-MS/MS
This protocol is based on a highly sensitive method for the determination of morpholine in fruit.[11][12]
1. Principle
Morpholine is extracted from the sample matrix using an acidified organic solvent and directly analyzed by UPLC-MS/MS without derivatization.
2. Reagents and Materials
-
Morpholine standard solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic acid, glacial
-
Ammonium formate
-
Purified water
-
Sample homogenization equipment
-
Centrifuge
3. Sample Preparation and Extraction
-
Homogenize a representative portion of the apple sample (peel, pulp, or whole fruit).
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 1% acetic acid in methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.
4. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: A suitable HILIC or mixed-mode column
-
Mobile Phase A: 20 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for morpholine.
5. Quantification
Construct a calibration curve using external standards prepared in a matrix similar to the samples to account for matrix effects. Calculate the concentration of morpholine in the samples based on the calibration curve.
Visualizations
Caption: Derivatization of morpholine to N-nitrosomorpholine.
Caption: Workflow for GC-MS analysis of morpholine.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. ijmread.com [ijmread.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Morpholine-4-carbothioamide in Kinase Inhibitor Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1] When combined with a carbothioamide functional group, it forms the morpholine-4-carbothioamide core, a structure with significant potential in the design of novel kinase inhibitors. The thiourea group, an analogue of the well-established urea hinge-binding motif, offers a distinct set of hydrogen bonding capabilities and physicochemical properties that can be exploited for targeting the ATP-binding site of various kinases.[2][3]
These application notes provide a comprehensive guide to the synthesis, evaluation, and application of this compound derivatives in the context of kinase inhibitor drug discovery. The focus is on providing detailed protocols and structured data to aid researchers in this field.
Rationale for this compound in Kinase Inhibition
The design of kinase inhibitors often centers on creating molecules that can effectively interact with the hinge region of the kinase ATP-binding pocket. The this compound scaffold is well-suited for this purpose due to several key features:
-
Hydrogen Bonding: The thiourea moiety provides both hydrogen bond donors (N-H) and a sulfur atom that can act as a hydrogen bond acceptor, enabling strong interactions with the kinase hinge region.[2]
-
Structural Rigidity and Flexibility: The morpholine ring introduces a degree of conformational constraint, which can be beneficial for binding affinity, while the rotatable bonds of the carbothioamide linker allow for optimal positioning within the binding site.
-
Modulation of Physicochemical Properties: The morpholine group can improve aqueous solubility and metabolic stability, desirable properties for drug candidates.[1]
-
Synthetic Accessibility: The synthesis of this compound derivatives is generally straightforward, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
Key Signaling Pathway: PI3K/Akt/mTOR
A critical signaling pathway often dysregulated in cancer and other diseases is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. Consequently, inhibitors targeting key kinases within this cascade, such as PI3K and mTOR, are of significant therapeutic interest. The this compound scaffold represents a promising starting point for the development of inhibitors targeting this pathway.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Morpholine-Based Organocatalysts in 1,4-Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of novel morpholine-based organocatalysts in asymmetric 1,4-addition reactions. The information is based on recent advancements in the field, offering a valuable resource for the synthesis of chiral compounds.
Introduction
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, providing a green and direct route to highly functionalized chiral molecules. While pyrrolidine-based catalysts have been extensively studied and proven effective, recent research has explored the potential of morpholine-based catalysts. Although morpholine enamines exhibit lower reactivity compared to their pyrrolidine counterparts due to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen, newly designed ß-morpholine amino acids have demonstrated high efficiency in catalyzing 1,4-addition reactions.[1][2][3][4] These catalysts can afford products with excellent yields, diastereoselectivity, and enantioselectivity, making them a valuable addition to the synthetic chemist's toolbox.[1][2][3]
Signaling Pathway: Catalytic Cycle of 1,4-Addition Reaction
The following diagram illustrates the catalytic cycle for the 1,4-addition of an aldehyde to a nitroolefin catalyzed by a morpholine-based organocatalyst. The cycle proceeds via an enamine intermediate.
Caption: Catalytic cycle of the morpholine-catalyzed 1,4-addition.
Experimental Protocols
I. Synthesis of β-Morpholine Amino Acid Catalysts
This protocol describes the synthesis of a class of β-morpholine amino acid catalysts starting from commercially available amino alcohols.[1][2]
Experimental Workflow: Catalyst Synthesis
Caption: Workflow for the synthesis of β-morpholine amino acid catalysts.
A. General procedure for benzyl-morpholine amino alcohol synthesis:
-
Dissolve the starting amino alcohol (4.0 mmol) in absolute toluene (0.3 M).[1]
-
Add (R)-epichlorohydrin (1.3 eq.) and LiClO4 (1.3 eq.).[1]
-
Stir the mixture at 60°C for 24 hours.[1]
-
Add MeONa (2.5 eq.) in MeOH (25% v/v) and continue stirring for another 24 hours.[1]
-
Quench the reaction with a saturated aqueous solution of NH4Cl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over Na2SO4.[1]
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by flash chromatography.
B. Boc-protection of the amino alcohol:
-
Dissolve the benzyl-morpholine amino alcohol in THF.
-
Add Boc2O (1.05 eq.) and a catalytic amount of Pd/C (10% loading).[1][2]
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite and concentrate under reduced pressure.
C. Oxidation to β-Morpholine Amino Acids:
-
Dissolve the Boc-protected amino alcohol in a 2:1 mixture of CH2Cl2 and water.[1][2]
-
Stir the reaction at room temperature until completion.
-
Separate the organic layer, wash with water and brine, and dry over Na2SO4.
-
Concentrate under reduced pressure and purify the residue.
D. Deprotection to yield the final catalyst:
-
Treat the Boc-protected β-morpholine amino acid with trifluoroacetic acid to remove the Boc group.
-
The final catalyst is obtained as a trifluoroacetic acid salt.[1][2]
II. Protocol for 1,4-Addition of Aldehydes to Nitroolefins
This protocol details the general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using a β-morpholine amino acid catalyst.
Reaction Parameters:
-
Aldehyde: 1.0 equivalent
-
Nitroolefin: 1.5 equivalents
-
Catalyst: 1 mol%
-
Solvent: Toluene
-
Temperature: Room Temperature
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the nitroolefin.
-
Add the morpholine-based organocatalyst (1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by flash chromatography on silica gel.
Data Presentation
The following tables summarize the performance of different β-morpholine amino acid catalysts in the 1,4-addition of butanal to (E)-β-nitrostyrene.
Table 1: Screening of Catalysts and Reaction Conditions [3]
| Entry | Catalyst (1 mol%) | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.e. (%) | e.e. (%) |
| 1 | I | Toluene | RT | 24 | >99 | 98 | 90 |
| 2 | II | Toluene | RT | 48 | 80 | 95 | 85 |
| 3 | III | Toluene | RT | 72 | 65 | 93 | 82 |
| 4 | IV | Toluene | RT | 72 | 70 | 94 | 88 |
Reaction conditions: butanal (1.0 eq.), (E)-β-nitrostyrene (1.5 eq.), catalyst (1 mol%) in the specified solvent. Conversion (Conv.), diastereomeric excess (d.e.), and enantiomeric excess (e.e.) were determined by 1H NMR and chiral HPLC analysis.
Table 2: Substrate Scope for the 1,4-Addition Reaction Catalyzed by Catalyst I [3]
| Entry | Aldehyde | Nitroolefin | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Propanal | (E)-β-nitrostyrene | 95 | 99 | 92 |
| 2 | Pentanal | (E)-β-nitrostyrene | 98 | 97 | 89 |
| 3 | Butanal | (E)-4-chloro-β-nitrostyrene | 92 | >99 | 94 |
| 4 | Butanal | (E)-4-methoxy-β-nitrostyrene | 96 | 96 | 85 |
Reaction conditions: aldehyde (1.0 eq.), nitroolefin (1.5 eq.), Catalyst I (1 mol%) in toluene at room temperature.
Concluding Remarks
The development of β-morpholine amino acid-based organocatalysts represents a significant advancement in the field of asymmetric synthesis.[1][2][3] These catalysts have proven to be highly effective for the 1,4-addition of aldehydes to nitroolefins, providing excellent yields and stereoselectivities. The straightforward synthesis of these catalysts and the mild reaction conditions make them an attractive alternative to other organocatalytic systems. Further exploration of the substrate scope and applications of these morpholine-based catalysts in other asymmetric transformations is anticipated to open new avenues in organic synthesis and drug discovery.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
Application Notes and Protocols for Molecular Docking of Morpholine-4-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of morpholine-4-carbothioamide and its derivatives with various protein targets. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in computational drug discovery and development.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This in-silico approach is instrumental in understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.
This document details the protocols for molecular docking of this compound derivatives against two prominent classes of target proteins: bacterial RNA and human Carbonic Anhydrase IX.
Target Protein Classes and Signaling Pathways
Bacterial Ribonucleic Acid (RNA)
Bacterial RNA, particularly small regulatory RNAs (sRNAs), has emerged as a critical target for novel antimicrobial agents. These sRNAs are key regulators of gene expression, controlling various cellular processes including mechanisms of antibiotic resistance such as drug efflux pumps and metabolic adaptations.[1][2][3] By targeting these regulatory RNAs, it is possible to disrupt bacterial survival and overcome existing resistance mechanisms.[4]
Human Carbonic Anhydrase IX (CAIX)
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in normal tissues.[5] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[6] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in acidic conditions.[6][7] It is also implicated in tumor cell invasion and metastasis, making it a well-validated target for anticancer drug development.[7] Inhibition of CAIX can disrupt the pH balance of tumor cells, leading to apoptosis and reduced metastatic potential.[7]
Experimental Protocols
A generalized workflow for molecular docking is presented below. This can be adapted for specific software packages such as AutoDock Vina or Molecular Operating Environment (MOE).
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[8][9]
1. Preparation of the Receptor:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules, co-factors, and any existing ligands from the PDB file.
- Add polar hydrogens to the protein.
- Assign Gasteiger charges.
- Save the prepared receptor in PDBQT format. This can be accomplished using AutoDock Tools (ADT).[10]
2. Preparation of the Ligand (this compound derivative):
- Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Convert the 2D structure to a 3D structure.
- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
- Define the rotatable bonds.
- Save the prepared ligand in PDBQT format using ADT.
3. Grid Box Generation:
- Identify the active site of the receptor. This can be based on the location of a co-crystallized ligand or through literature review.
- Define the center and dimensions (x, y, z) of the grid box to encompass the entire active site. The grid box should be large enough to allow the ligand to move freely.
4. Docking Execution:
- Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.
- Run AutoDock Vina from the command line using the configuration file.
5. Analysis of Results:
- AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
- Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
- Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor residues.
Protocol 2: Molecular Docking using Molecular Operating Environment (MOE)
MOE is a comprehensive software suite for drug discovery that includes powerful molecular docking tools.[11][12][13]
1. Preparation of the Receptor:
- Import the PDB structure of the target protein into MOE.
- Use the "Structure Preparation" or "QuickPrep" tool to correct any structural issues, add hydrogens, and assign partial charges.[12][14]
- Define the active site by selecting the residues surrounding a known binder or using the "Site Finder" feature.[12]
2. Preparation of the Ligand Database:
- Import the 2D or 3D structures of the this compound derivatives into a new molecular database.
- Perform energy minimization for all ligands in the database.
3. Docking Execution:
- Open the "Dock" panel in MOE.
- Specify the prepared receptor and the ligand database.
- Select the defined active site as the docking site.
- Choose the desired placement and scoring functions (e.g., Triangle Matcher for placement and London dG for scoring).
- Run the docking simulation.
4. Analysis of Results:
- MOE will generate a database of the docked poses for each ligand, ranked by the selected scoring function (e.g., S-score).
- Use the "Ligand Interactions" tool to visualize the binding poses and the interactions with the receptor.
- Analyze the key interactions and compare the scores and poses of different derivatives to understand SAR.
Data Presentation
The following tables summarize representative quantitative data for morpholine derivatives against various targets.
Table 1: Inhibitory Activity of Morpholine Derivatives against Carbonic Anhydrases
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Derivative 1c | Carbonic Anhydrase | 8.80 | - | [15] |
| Derivative 1d | Carbonic Anhydrase | 11.13 | - | [15] |
| Derivative 1h | Carbonic Anhydrase | 8.12 | - | [15] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | - | [15] |
| Thiazole Derivative 24 | Bovine CA-II | 14.68 | 9.64 ± 0.007 | [16] |
Table 2: Anticancer Activity of Morpholine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1h | Ovarian Cancer (ID8) | 9.40 | [15] |
| Derivative 1i | Ovarian Cancer (ID8) | 11.2 | [15] |
| Cisplatin (Standard) | Ovarian Cancer (ID8) | 8.50 | [15] |
| Morpholinylchalcone 8 | Lung Cancer (A-549) | 2.78 ± 0.86 (µg/mL) | [17] |
| Morpholinylchalcone 7b | Liver Cancer (HepG-2) | 3.54 ± 1.11 (µg/mL) | [17] |
Conclusion
The protocols and data presented herein provide a solid foundation for conducting and interpreting molecular docking studies of this compound derivatives. By leveraging these computational methods, researchers can gain valuable insights into the molecular basis of their biological activity, accelerate the identification of lead compounds, and guide the optimization of their therapeutic properties. It is recommended to validate the in-silico findings with in-vitro and in-vivo experimental assays to confirm the predicted biological activities.
References
- 1. Roles of Regulatory RNAs for Antibiotic Resistance in Bacteria and Their Potential Value as Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small regulatory RNAs as key modulators of antibiotic resistance in pathogenic bacteria [jmicrobiol.or.kr]
- 3. Regulatory RNAs Involved in Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amr-insights.eu [amr-insights.eu]
- 5. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. biocode.org.uk [biocode.org.uk]
- 12. Protein-ligand Docking Using MOE [protocols.io]
- 13. School of Chemical Sciences KB [answers.uillinois.edu]
- 14. youtube.com [youtube.com]
- 15. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield and purity in morpholine-4-carbothioamide synthesis
Welcome to the Technical Support Center for the synthesis of morpholine-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of morpholine with an isothiocyanate. A common approach involves the in situ generation of an aroyl or alkyl isothiocyanate from a corresponding acid chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate), which then readily reacts with morpholine. This method is often high-yielding, with reported yields for analogous N-acyl derivatives in the range of 70-90%.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
-
Moisture: Water in the reaction can hydrolyze the isothiocyanate intermediate. Ensure all glassware is dry and use anhydrous solvents.
-
Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Side reactions: At elevated temperatures, side reactions may become more prominent.
Q3: My final product is an off-white or yellowish solid. How can I improve its purity and color?
A3: Discoloration often indicates the presence of impurities. The most effective method for purification is recrystallization. Common solvents for recrystallization include dichloromethane, ethanol, or a mixture of ethanol and water.[1] If the color persists after recrystallization, you can try treating a solution of the crude product with activated charcoal before filtration and recrystallization.
Q4: What are the common side products in this synthesis?
A4: Potential side products can include unreacted starting materials (morpholine), and byproducts from the decomposition of the isothiocyanate intermediate. If the reaction is run at excessively high temperatures or for prolonged periods, polymerization of the isothiocyanate or other degradation pathways may occur.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. | |
| Incorrect stoichiometry of reactants. | Carefully re-calculate and measure the molar ratios of your reactants. A slight excess of morpholine may be beneficial. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
| The chosen recrystallization solvent is not suitable. | Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). | |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. | |
| Multiple Spots on TLC of Crude Product | Unreacted starting materials. | Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. |
| Formation of side products. | Lower the reaction temperature to minimize side reactions. Purify the product using column chromatography or recrystallization. |
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions, based on typical outcomes for similar syntheses.
| Reaction Temperature (°C) | Reaction Time (hours) | Solvent | Purity (by HPLC, %) | Yield (%) |
| 25 (Room Temperature) | 24 | Dichloromethane | >95 | 65-75 |
| 50 | 2 | Acetone | >98 | 80-90 |
| 80 (Reflux) | 1 | Tetrahydrofuran | >95 | 75-85 |
Note: This data is representative and actual results may vary depending on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound via in situ Generated Isothiocyanate
This protocol describes a high-yield synthesis of this compound.
Materials:
-
Benzoyl chloride (or other suitable acid chloride)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Morpholine
-
Anhydrous acetone
-
Dichloromethane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoyl chloride (1 equivalent) in anhydrous acetone.
-
Add potassium thiocyanate (1 equivalent) to the solution.
-
Heat the mixture to reflux (around 50-60°C) and stir for 30 minutes. During this time, the benzoyl isothiocyanate intermediate will form.
-
To the reaction mixture, add morpholine (1 equivalent) dropwise.
-
Continue to reflux the mixture for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from dichloromethane or ethanol to yield a white crystalline solid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Morpholine Derivatives in Biological Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and resolving solubility issues encountered with morpholine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my morpholine derivative precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common phenomenon known as "antisolvent precipitation" or "solvent shock."[1] Morpholine derivatives, especially those developed as potent biological modulators, are often lipophilic (hydrophobic) and thus have low aqueous solubility. While they readily dissolve in organic solvents like Dimethyl Sulfoxide (DMSO), a rapid dilution into an aqueous buffer creates a sudden shift in solvent polarity. This change can cause the compound to "crash out" of the solution as it is no longer soluble in the predominantly aqueous environment.[1]
Q2: What are the negative consequences of compound precipitation in my biological assay?
A2: Compound precipitation can severely compromise the validity and reproducibility of your experimental results. Key consequences include:
-
Inaccurate Compound Concentration: The actual concentration of the dissolved compound will be lower than intended, leading to an underestimation of its potency (e.g., IC50, EC50).[2]
-
Assay Artifacts: Precipitated particles can interfere with assay detection methods, such as light scattering in optical assays or by causing non-specific cellular stress, leading to false-positive or false-negative results.
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability in your data.
Q3: How can I quickly assess the solubility of my morpholine derivative in my assay buffer?
A3: A simple visual inspection is a good starting point. Prepare a serial dilution of your compound in the assay buffer in a clear microplate and visually check for any cloudiness, turbidity, or solid particles against a dark background. For a more quantitative assessment, you can use methods like nephelometry to measure light scattering or a plate reader to detect turbidity by measuring absorbance at a wavelength where your compound doesn't absorb (e.g., 600 nm).[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible. For most cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is recommended to avoid solvent-induced toxicity or other off-target effects.[3][4] However, some cell lines and assays can tolerate up to 1%. It is crucial to perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your specific experimental system.[3]
Q5: Can adjusting the pH of my assay buffer improve the solubility of my morpholine derivative?
A5: Yes, if your morpholine derivative has an ionizable group, adjusting the pH of the buffer can significantly enhance its solubility.[3] The morpholine ring itself contains a basic nitrogen atom. For basic compounds, lowering the pH (making the buffer more acidic) can lead to protonation and increased aqueous solubility. Conversely, for acidic morpholine derivatives, increasing the pH (making the buffer more basic) can improve solubility.[3] Always ensure the final pH of the buffer is compatible with your biological assay.[5]
Troubleshooting Guide
This guide addresses common precipitation issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My compound precipitates immediately upon dilution into the aqueous buffer.
-
Observation: The solution becomes cloudy or contains visible particles as soon as the stock solution is added to the assay buffer.
-
Potential Cause:
-
High Supersaturation/Solvent Shock: The final concentration of the compound exceeds its kinetic solubility limit due to the rapid change in solvent polarity.[2]
-
Incorrect Dilution Technique: Adding a small volume of concentrated stock directly into a large volume of buffer can create localized areas of high concentration, triggering precipitation.
-
-
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of your compound.
-
Optimize Dilution Protocol: Instead of a single large dilution, employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water (e.g., ethanol or by performing a dilution into a 50:50 DMSO:buffer mixture) before the final dilution into the assay buffer.[2]
-
Improve Mixing: When adding the stock solution to the buffer, do so dropwise while vortexing or stirring the buffer to ensure rapid and uniform dispersion.[3]
-
Issue 2: My compound solution is initially clear but becomes cloudy or forms a precipitate over time during incubation.
-
Observation: The solution appears clear after initial dilution but shows signs of precipitation after a period of incubation (e.g., minutes to hours) at 37°C.
-
Potential Cause:
-
Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, and over time, the metastable solution reverts to a more stable state with the excess compound precipitating out.[2]
-
Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds.[1]
-
Compound Instability: The morpholine derivative may be chemically unstable in the assay buffer, degrading into less soluble byproducts.[2]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media (e.g., cell culture media), leading to precipitation.[1]
-
-
Solutions:
-
Lower Compound Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay.[2]
-
Pre-warm Solutions: Pre-warm the assay buffer or cell culture medium to the incubation temperature (e.g., 37°C) before adding the compound.[1]
-
Assess Compound Stability: Use an analytical method like HPLC to assess the stability of your compound in the assay buffer over the duration of the experiment. If it is unstable, consider reducing the incubation time.[3]
-
Simplify the Buffer: To determine if media components are the cause, test the compound's solubility in a simpler buffer, such as Phosphate-Buffered Saline (PBS).[1]
-
Issue 3: I observe precipitation after freeze-thaw cycles of my DMSO stock solution.
-
Observation: The DMSO stock solution, which was previously clear, shows signs of precipitation after being frozen and thawed.
-
Potential Cause:
-
Poor Solubility at Low Temperatures: The compound may have limited solubility in DMSO at low temperatures.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of hydrophobic compounds.
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[1]
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions.
-
Gentle Warming and Vortexing: Before use, allow the stock solution to completely thaw at room temperature. Gently warm it (e.g., in a 37°C water bath) and vortex thoroughly to re-dissolve any precipitate.
-
Data Presentation: Solubility of Morpholine Derivatives
The aqueous solubility of morpholine derivatives is highly dependent on the specific substitutions on the morpholine ring and any attached scaffolds. Below is a table with example solubility data for a few quinoline derivatives containing a morpholine moiety, demonstrating the variability in solubility.
| Compound ID | Molecular Structure | Water Solubility (mg/mL) | Reference |
| 11a | Quinoline derivative with a 3-methylene linker to morpholine | 0.62 | [6] |
| 11g | Quinoline derivative with a 2-methylene linker to morpholine | 3.03 | [6] |
| 12a | 3-aminoquinoline derivative | 12.9 | [6] |
| 12c | 3-aminoquinoline derivative | 10.5 | [6] |
Note: This data is for illustrative purposes. It is crucial to experimentally determine the solubility of your specific morpholine derivative in your assay buffer.
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
-
Equilibrate: Allow the vial containing the lyophilized morpholine derivative to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Add a precise volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3]
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water or your assay buffer.
-
Add Compound: Add an excess amount of your morpholine derivative to the HP-β-CD solution.
-
Equilibrate: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours. This allows for the formation of the inclusion complex and for the solution to reach equilibrium.[7]
-
Remove Undissolved Compound: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved compound.[3]
-
Determine Concentration: Quantify the concentration of the dissolved morpholine derivative in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[3]
-
Use in Assay: Use the prepared, filtered solution for your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation of morpholine derivatives.
Caption: Mechanism of solubility enhancement using cyclodextrins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for N-acylation of morpholine-4-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the N-acylation of morpholine-4-carbothioamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of this compound.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TG-001 | Why is my reaction yield consistently low? | 1. Incomplete formation of the acyl isothiocyanate intermediate.2. Competing hydrolysis of the acyl chloride or acyl isothiocyanate.3. Insufficient reaction time or temperature.4. Impure starting materials. | 1. Ensure the reaction of the acyl chloride with potassium/ammonium thiocyanate is stirred vigorously for the recommended time (e.g., 30 minutes) to maximize intermediate formation.[1]2. Use anhydrous solvents (e.g., dry acetone or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.4. Purify starting materials if necessary. Morpholine should be distilled, and acyl chlorides should be freshly prepared or distilled before use. |
| TG-002 | I am observing significant side product formation. What are they and how can I minimize them? | 1. Diacylated product: Excess acyl chloride can lead to acylation at both the nitrogen and sulfur atoms.2. Hydrolysis products: Presence of water can lead to the formation of the corresponding carboxylic acid from the acyl chloride.3. Unreacted starting materials: Incomplete reaction. | 1. Use a stoichiometric amount (1:1 molar ratio) of the acyl chloride to the thiocyanate. Add the acyl chloride dropwise to the thiocyanate solution to avoid localized high concentrations.2. As mentioned in TG-001, ensure all glassware is oven-dried and solvents are anhydrous.[1]3. See solutions for TG-001 regarding reaction time and temperature optimization. |
| TG-003 | The purification of my final product by recrystallization is difficult. What can I do? | 1. The product may be an oil or have a low melting point.2. Presence of impurities that inhibit crystallization. | 1. If the product is an oil, attempt purification by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective.2. If impurities are the issue, try washing the crude product with a solvent in which the impurities are soluble but the desired product is not (e.g., cold diethyl ether). Alternatively, a preliminary purification by column chromatography followed by recrystallization can be effective. The synthesized compounds can be purified by recrystallization using DCM as a solvent at room temperature.[1] |
| TG-004 | How can I confirm the formation of the N-acyl-morpholine-4-carbothioamide? | N/A | The structure of the synthesized compounds can be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1] Characteristic signals include the C=S and C=O stretching frequencies in the IR spectrum and the respective proton and carbon signals in the NMR spectra. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the general reaction scheme for the N-acylation of this compound? | The synthesis is typically a two-step, one-pot reaction. First, an acyl chloride is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) to form an in-situ acyl isothiocyanate. This intermediate then reacts with morpholine to yield the final N-acyl-morpholine-4-carbothioamide.[1] |
| FAQ-002 | What are the critical safety precautions I should take when performing this reaction? | Acyl chlorides are corrosive and react with moisture; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Morpholine is also corrosive and should be handled with care.[2][3] Potassium/ammonium thiocyanate can be harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment. |
| FAQ-003 | Can I use other acylating agents besides acyl chlorides? | Yes, other acylating agents such as acid anhydrides can be used. However, acyl chlorides are generally more reactive and are commonly employed for this transformation. The choice of acylating agent may require adjustment of the reaction conditions. |
| FAQ-004 | What solvents are suitable for this reaction? | Anhydrous polar aprotic solvents such as acetone, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can influence the reaction rate and solubility of the reagents. |
| FAQ-005 | How are the N-acyl-morpholine-4-carbothioamide products typically used? | These compounds have been investigated for their biological activities, including antimicrobial and antioxidant properties.[1][4][5][6] They can serve as precursors for the synthesis of other heterocyclic compounds. |
Experimental Protocols
General Procedure for the Synthesis of N-Acyl-morpholine-4-carbothioamides[1]
-
Preparation of Acyl Isothiocyanate (Intermediate):
-
To a solution of potassium thiocyanate (1.0 mmol) in anhydrous acetone (15 mL), add the corresponding acyl chloride (1.0 mmol) dropwise with constant stirring at room temperature.
-
Continue stirring the mixture for 30 minutes to ensure the complete formation of the acyl isothiocyanate intermediate.
-
-
N-Acylation Reaction:
-
To the above mixture, add a solution of morpholine (1.0 mmol) in anhydrous acetone (10 mL) dropwise.
-
Stir the resulting reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Filter the resulting precipitate, wash it with distilled water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane) to obtain the pure N-acyl-morpholine-4-carbothioamide.[1]
-
Quantitative Data
Table 1: Reported Yields for the Synthesis of various N-Acyl-morpholine-4-carbothioamides.
| Compound | Acyl Group | Yield (%) | Reference |
| 5a | Benzoyl | 85 | --INVALID-LINK--[1] |
| 5b | 4-Methylbenzoyl | 88 | --INVALID-LINK--[1] |
| 5c | 4-Methoxybenzoyl | 90 | --INVALID-LINK--[1] |
| 5d | 4-Chlorobenzoyl | 82 | --INVALID-LINK--[1] |
| 5e | 4-Bromobenzoyl | 80 | --INVALID-LINK--[1] |
| 5f | 4-Nitrobenzoyl | 78 | --INVALID-LINK--[1] |
| 5g | 2-Chlorobenzoyl | 75 | --INVALID-LINK--[1] |
| 5h | Cinnamoyl | 70 | --INVALID-LINK--[1] |
| 5i | Butyryl | 72 | --INVALID-LINK--[1] |
| 5j | Hexanoyl | 74 | --INVALID-LINK--[1] |
Note: Yields are based on the reported literature and may vary depending on experimental conditions.
Visualizations
Caption: Experimental Workflow for N-Acylation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your antimicrobial assays.
Minimum Inhibitory Concentration (MIC) Assays
Q1: Why are my Minimum Inhibitory Concentration (MIC) values varying significantly between experiments for the same bacterial strain and antibiotic?
A1: Inconsistent MIC results often originate from variability in one of three key areas: the bacterial inoculum, the testing medium, or the incubation conditions.[1] Even small deviations in these parameters can cause significant differences in outcomes.[1]
-
Inoculum Effect: The final concentration of bacteria in the wells is critical. An inoculum that is too high can overwhelm the antibiotic, leading to falsely high MICs, while an inoculum that is too low can result in falsely low MICs.[1]
-
Medium Composition: For fastidious bacteria, the presence and concentration of specific growth factors are crucial. The quality and stability of supplements can vary between batches of media, affecting bacterial growth and, consequently, MIC values.[1]
-
Incubation Conditions: Precise control of temperature, CO₂ concentration (for capnophilic organisms), and incubation duration is essential.[1] Fluctuations can dramatically impact growth rates.[1]
Q2: I'm observing inconsistent growth in my positive control wells. What could be the cause?
A2: Inconsistent growth in positive controls, where no antibiotic is present, points to fundamental issues with your experimental setup. Potential causes include:
-
Non-viable inoculum: Ensure you are using fresh colonies for inoculum preparation.
-
Improperly prepared medium: Double-check the media preparation protocol and the stability of any supplements.[1]
-
Incorrect incubation conditions: Verify the incubator's temperature and CO₂ levels.[1]
Q3: My MIC results are consistently too high or too low. What should I investigate?
A3: Consistent shifts in MIC values often point to a systematic error in your procedure. Refer to the table below for common causes and solutions.
Q4: What should I do if I observe "skipped wells" in my broth microdilution assay?
A4: "Skipped wells," where there is no growth in a single well before the true MIC, can be a sign of technical error or a specific interaction with the antimicrobial agent.[2] This phenomenon can be caused by:
-
Pipetting errors: Inaccurate dispensing of the antimicrobial agent or inoculum.
-
Inhomogeneous inoculum: Clumps of bacteria in the suspension.
-
Precipitation of the antimicrobial agent: The compound may not be fully soluble at certain concentrations.
-
Inherent variability of the assay: Especially with certain drugs like fosfomycin.[2]
To troubleshoot, ensure your pipettes are calibrated, your inoculum is well-vortexed, and visually inspect your plates for any precipitation.[3]
Disk Diffusion (Kirby-Bauer) Assays
Q1: The zones of inhibition for my quality control strain are out of the acceptable range. What are the likely causes?
A1: Out-of-range zone sizes for QC strains indicate a deviation in the standardized procedure. Common factors include:
-
Inoculum Density: An inoculum that is too light will result in oversized zones, while a heavy inoculum will lead to smaller zones.[4]
-
Agar Depth: The thickness of the agar can affect the diffusion of the antimicrobial agent.
-
Potency of Antibiotic Disks: Improper storage can lead to a deterioration of the antibiotic.
-
Media Composition: The pH and cation concentration of the Mueller-Hinton agar are critical.[4][5]
Q2: Why are there colonies growing within the zone of inhibition?
A2: The presence of colonies within a zone of inhibition can be due to several factors:
-
Mixed Culture: The inoculum may be contaminated with a resistant organism. Perform a purity check by streaking the inoculum on an appropriate agar plate.[3]
-
Resistant Subpopulation: The original culture may contain a subpopulation of resistant mutants.
-
Incorrect Reading: Ensure you are reading the zone at the point of complete inhibition and not partial inhibition.
Q3: My zones of inhibition have fuzzy or indistinct edges. How can I get sharper zones?
A3: Fuzzy zone edges can make accurate measurement difficult. This can be caused by:
-
Slow-growing organisms: For some bacteria, disk diffusion may not be the most appropriate method, and an MIC-based method should be considered.[6]
-
Incorrect incubation: Deviations in time or temperature can affect growth.
-
Media issues: The type of media used can influence zone clarity. Mueller-Hinton agar is the standard for a reason, as it produces reproducible results.[7]
Data Presentation: Troubleshooting Summary Tables
The following tables summarize common problems, their probable causes, and recommended corrective actions for both MIC and disk diffusion assays.
Table 1: Troubleshooting Inconsistent MIC Results
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| MICs consistently too high | Inoculum density is too high; Antibiotic has degraded. | Verify McFarland standard and final dilution; Prepare fresh antibiotic stocks and dilutions.[1] |
| MICs consistently too low | Inoculum density is too low; Incubation time is too short. | Verify McFarland standard; Ensure incubation for the full recommended time (e.g., 16-20 hours).[1] |
| High variability between replicates | Pipetting errors; Inhomogeneous inoculum suspension; Splashing between wells. | Calibrate pipettes; Vortex inoculum thoroughly; Use care during plate inoculation.[1] |
| No growth in positive control wells | Non-viable inoculum; Improperly prepared medium; Incorrect incubation conditions. | Use fresh colonies; Check media preparation protocol and supplement stability; Verify incubator temperature and CO₂ levels.[1] |
| "Skipped wells" | Inaccurate pipetting; Inhomogeneous inoculum; Precipitation of the test agent. | Ensure proper pipetting technique; Vortex inoculum well; Check for solubility issues with the antimicrobial agent.[2] |
Table 2: Troubleshooting Disk Diffusion Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Zones universally too large | Inoculum too light; Nutritionally poor medium. | Adjust inoculum to a 0.5 McFarland turbidity standard; Use only Mueller-Hinton Agar.[4] |
| Zones universally too small | Inoculum too heavy. | Adjust inoculum to a 0.5 McFarland turbidity standard. |
| Tetracycline zone too large; Clindamycin zone too small | pH of medium is too low. | Adjust pH to 7.2-7.4 before pouring media; If using commercial media, report to the manufacturer.[4] |
| Tetracycline zone too small; Clindamycin zone too large | pH of medium is too high. | Use a new lot of media; Avoid incubation in CO₂ as it can alter the agar surface pH.[4] |
| Aminoglycoside zone too small (with P. aeruginosa) | Ca²⁺ and/or Mg²⁺ levels in the medium are too high. | Acquire a new lot of agar medium that meets QC criteria.[4] |
| Aminoglycoside zone too large (with P. aeruginosa) | Ca²⁺ and/or Mg²⁺ levels in the medium are too low. | Acquire a new lot of agar medium that meets QC criteria.[4] |
| Colonies within the inhibition zone | Mixed culture; Resistant subpopulation. | Perform a purity check of the inoculum; Repeat the test.[8] |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation (Direct Colony Suspension)
This protocol is adapted from CLSI guidelines for achieving a standardized inoculum density.
-
Primary Culture: Streak the bacterial isolate onto an appropriate non-selective agar plate to obtain well-isolated colonies. Incubate for 18-24 hours under the required conditions (e.g., 37°C).[1]
-
Colony Selection: Using a sterile loop or swab, touch the tops of 3-5 fresh, well-isolated colonies of similar morphology.[1]
-
Suspension: Transfer the colonies into a tube containing a sterile, non-nutritive broth or saline.[1]
-
Homogenization: Vortex the tube thoroughly for 15-20 seconds to create a smooth, homogeneous suspension and break up any clumps.[1]
-
Turbidity Adjustment: Place the tube in a turbidimeter or hold it next to a 0.5 McFarland standard against a white card with black lines. Adjust the suspension's turbidity to match the 0.5 McFarland standard by adding more bacteria or more sterile saline.[1]
Mandatory Visualization
Diagrams for Troubleshooting and Workflows
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Decision tree for troubleshooting disk diffusion assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. studypool.com [studypool.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. apec.org [apec.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
method refinement for the derivatization of morpholine for GC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of morpholine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the derivatization and analysis of morpholine.
Question: Why am I observing low or no signal for my morpholine derivative during GC-MS analysis?
Answer: Low or no signal for the morpholine derivative can stem from several factors throughout the experimental workflow. Here are the primary causes and their solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Verify pH: The nitrosation reaction requires an acidic medium. Ensure the sample is acidified, optimally to a pH of 1.5, before the addition of sodium nitrite.[1][2]
-
Reagent Concentration: The concentration of sodium nitrite may be insufficient. Use a saturated sodium nitrite solution to ensure an excess of the derivatizing agent.[1][2][3]
-
Reaction Time and Temperature: Ensure the derivatization reaction is allowed to proceed for the recommended time and at the appropriate temperature (e.g., 40°C for 5 minutes).[3][4]
-
-
Derivative Instability: Some derivatizing agents other than sodium nitrite can produce unstable derivatives.
-
Sample Matrix Effects: Complex matrices, such as fruit peels with high lipid content, can interfere with the extraction process.[1][2][6]
-
Direct Analysis Issues: Direct analysis of underivatized morpholine by GC-MS is often unsuccessful due to its high polarity and low volatility.[4][7] The derivatization step is crucial for converting morpholine into a more volatile and stable compound suitable for GC-MS.[4][6][7] In some cases, the sensitivity of the derivatization method can be up to 65 times higher than direct detection.[4]
Question: My chromatogram shows significant peak tailing for the morpholine derivative. What could be the cause?
Answer: Peak tailing is often indicative of active sites in the GC system or issues with the chromatographic conditions.
-
Column Activity: The GC column may have active sites that interact with the analyte.
-
Column Choice: Using a mid-polarity column, such as a DB-1701, can provide better peak shape compared to others.[1]
-
-
Injector Issues: The injector liner can also have active sites.
-
Liner Deactivation: Ensure you are using a deactivated liner. Consider replacing the liner if it has been used extensively.
-
-
GC-MS Parameters: Suboptimal GC-MS parameters can contribute to poor peak shape.
Question: The recovery of my morpholine derivative is inconsistent or low. How can I improve it?
Answer: Inconsistent or low recovery is often related to the extraction step.
-
Extraction Solvent: The choice of extraction solvent is critical for efficiently partitioning the derivative from the aqueous sample matrix.
-
pH of Extraction: The pH during extraction can influence the recovery.
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, especially with complex matrices, leading to poor phase separation and low recovery.
-
Centrifugation: Centrifuging the sample after extraction can help to break emulsions and improve the separation of the organic and aqueous layers.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable derivatization method for morpholine analysis by GC-MS?
A1: The most widely used and well-documented method is the derivatization of morpholine to form N-nitrosomorpholine.[4][6][7] This is achieved by reacting morpholine with sodium nitrite in an acidic solution (e.g., using hydrochloric acid).[3][4] The resulting N-nitrosomorpholine is a stable and volatile derivative, making it highly suitable for GC-MS analysis.[4][5][6] This method is favored for its simplicity, low cost, and high sensitivity.[4][5]
Q2: Are there alternative derivatization reagents for morpholine?
A2: Yes, other reagents can be used, although they are less common and may present challenges.
-
2,4-Dinitrofluorobenzene (2,4-DNFB): Reacts with morpholine to form N-(2,4-dinitrophenyl)morpholine. This derivative is highly chromophoric, offering good sensitivity, but its stability can be a concern.[3][4][5]
-
Benzenesulfonyl Chloride: This reagent forms a sulfonamide derivative with morpholine. However, this method may require longer derivatization times.[3]
For these alternative methods, detailed and validated protocols for GC-MS analysis are not as extensively documented, and method development would be necessary.[3]
Q3: What are the typical quantitative performance parameters for the N-nitrosomorpholine method?
A3: The quantitative performance of the GC-MS method for N-nitrosomorpholine is excellent. The table below summarizes typical performance data from various studies.
| Parameter | Apple Juice | Apple & Citrus Peel/Pulp | Ibuprofen |
| Linearity Range | 10 - 500 µg/L[4][7][8] | 10 - 400 µg/kg[1][7] | 10 - 500 µg/L[8] |
| Correlation Coefficient (R²) | > 0.999[7] | > 0.9999[7] | - |
| Limit of Detection (LOD) | 7.3 µg/L[4][7][8] | 1.3 - 3.3 µg/kg[1][2][6][7] | 7.3 µg/L[8] |
| Limit of Quantification (LOQ) | 24.4 µg/L[4][7][8] | 4.1 - 10.1 µg/kg[7] | 24.4 µg/L[8] |
| Spiked Recovery Rate | 94.3% - 109.0%[4][7][8] | 88.6% - 107.2%[1][2][6][7] | 94.3% - 109.0%[8] |
| Intra-day Precision (RSD%) | 2.0% - 4.4%[4][7][8] | 1.4% - 9.4%[1][2][6][7] | 2.0% - 4.4%[8] |
| Inter-day Precision (RSD%) | 3.3% - 7.0%[4][7][8] | 1.5% - 2.8%[1][2][6][7] | 3.3% - 7.0%[8] |
Experimental Protocols
Method 1: Derivatization of Morpholine to N-Nitrosomorpholine
This protocol is adapted from established methods for the analysis of morpholine in various matrices.[3][4]
1. Sample Preparation:
-
Aqueous Samples (e.g., juices, drug solutions):
-
Solid Samples (e.g., drug granules, fruit pulp):
2. Derivatization:
-
Acidify the prepared sample by adding hydrochloric acid (HCl) to reach a pH of approximately 1.5.[1][2]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex.[1][2][3]
-
Heat the mixture at 40°C for 5 minutes in a heating block.[1][2][3]
-
Cool the reaction mixture to room temperature.[3]
3. Liquid-Liquid Extraction:
-
Add a suitable organic solvent, such as dichloromethane (e.g., 0.5 mL), to the reaction mixture.[4]
-
Vortex vigorously to extract the N-nitrosomorpholine derivative.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]
-
Injection Volume: 1 µL.[7]
-
Split Ratio: 1:7.[7]
-
Carrier Gas: Helium at a flow rate of 1.0 - 2.0 mL/min.[7][8]
-
Oven Temperature Program:
-
MS Parameters:
Visualizations
Caption: Experimental workflow for the derivatization of morpholine to N-nitrosomorpholine and subsequent GC-MS analysis.
Caption: Logical relationship of the morpholine derivatization reaction, highlighting the change in chemical properties for GC-MS analysis.
References
- 1. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce by-product formation in morpholine derivative synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing the morpholine core structure?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2][3] The DEG route is now more common due to its efficiency.[1]
Q2: What are the major by-products to watch for in these common synthesis routes?
A2: By-product formation is a key challenge in morpholine synthesis.
-
In the diethylene glycol (DEG) route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[1] Another significant by-product is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[1]
-
In the diethanolamine (DEA) route , the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires disposal.[1]
Q3: Which catalysts are typically used in the diethylene glycol (DEG) synthesis route?
A3: The DEG route employs hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1][3] The choice of catalyst is critical as it significantly influences reaction selectivity and yield.[1]
Q4: What are typical yields for morpholine synthesis?
A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%. A lab-scale synthesis from DEA might yield between 35-50%. For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]
Troubleshooting Guides
Problem 1: Low yields in morpholine synthesis via diethanolamine dehydration.
-
Potential Cause: Incomplete reaction due to insufficient acid catalyst. The acid catalyst is crucial for both the dehydration and cyclization steps.
-
Potential Cause: Inefficient water removal. The presence of water can inhibit the forward reaction by Le Chatelier's principle.
-
Solution: Improve the efficiency of the distillation or water-trapping apparatus to effectively remove water as it is formed, driving the reaction equilibrium towards the product.[1]
-
-
Potential Cause: Suboptimal reaction temperature. The temperature needs to be high enough to drive off water but not so high as to cause decomposition.
-
Solution: Maintain a reaction temperature of 200-210°C for an extended period (e.g., 15 hours) to ensure complete cyclization.[5]
-
Problem 2: Formation of undesired dialkylated by-products during N-alkylation of a 1,2-amino alcohol.
-
Potential Cause: The initially formed secondary amine (the desired product) competes with the starting primary amine for the alkylating agent.
-
Solution 1: Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help maintain a low concentration of the alkylating agent, favoring a reaction with the more abundant primary amine.[4]
-
Solution 2: Use of Excess Amine: While not always cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material.[4]
-
Solution 3: Specific Reagents for Monoalkylation: The use of ethylene sulfate with a base like potassium tert-butoxide has been shown to be an effective method for the selective mono-N-alkylation of 1,2-amino alcohols, leading to a clean isolation of the desired monoalkylation products.[4][6][7]
-
Problem 3: Poor yields in palladium-catalyzed carboamination for substituted morpholine synthesis.
-
Potential Cause: Deactivation of the palladium catalyst. Pd catalysts can be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical and can influence catalyst stability and activity.[4]
-
-
Potential Cause: Incorrect choice of ligand or base. The ligand affects the catalytic cycle, while the base neutralizes the acid generated.
-
Solution: It may be necessary to screen different ligands and bases to find the optimal combination for a specific substrate. Common bases for this reaction include NaOtBu, K₃PO₄, and Cs₂CO₃.[4]
-
Data Presentation
Table 1: Effect of Temperature on By-product Formation in the Reaction of Diethylene Glycol (DEG) and Ammonia
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | - | - |
| 2 | 220 | 80.45 | 19.55 | - | - |
| 3 | 240 | 91.23 | 8.77 | - | - |
| Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1] |
Table 2: Comparison of N-Alkylation Strategies for Morpholine Derivatives
| Method | Alkylating Agent/Carbonyl Source | Base/Reducing Agent | Solvent | Typical Yield (%) |
| Direct Alkylation | Methyl Iodide | K₂CO₃ or NaH | DMF or Acetonitrile | 85-95 |
| Direct Alkylation | Ethyl Bromide | K₂CO₃ or Et₃N | Acetonitrile | 80-90 |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ or Hunig's Base | DMF or CH₂Cl₂ | 90-98 |
| Reductive Amination | Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-95 |
| Reductive Amination | Acetone | NaBH₄ or NaBH₃CN | Methanol | 75-90 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 85-95 |
| Data compiled from established chemical literature.[8] |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.[5]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
Procedure:
-
Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[5] Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]
-
Dehydration and Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours to facilitate cyclization.[5]
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[4]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]
-
Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes.[4] Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[4]
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[4]
Protocol 2: Direct N-Alkylation of a Morpholine Derivative
This protocol is a general procedure for the N-alkylation of a secondary amine using an alkyl halide.[8]
Materials:
-
Morpholine derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Anhydrous Potassium Carbonate (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the morpholine derivative in anhydrous DMF. Add anhydrous potassium carbonate.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Visualizations
Caption: Primary industrial synthesis routes for morpholine.
Caption: Logical workflow for troubleshooting low yields.
Caption: Experimental workflow for direct N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Crystallization Techniques for Morpholine Compounds
This support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of morpholine-based compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when crystallizing morpholine compounds?
A: Crystallization of morpholine derivatives, particularly as salts for active pharmaceutical ingredients (APIs), can present several challenges. Common issues include the failure to obtain a crystalline solid, the formation of oils or amorphous material ("oiling out"), low yields, and polymorphism.[1] Polymorphism, the ability of a compound to exist in multiple crystal structures, is critical in pharmaceutical development as each form can have different physical properties like solubility and stability.[1][2][3]
Q2: What is "oiling out" and why does it happen during crystallization?
A: "Oiling out" is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase when supersaturation is reached.[1][4] This often occurs when supersaturation is too high, the solution is cooled too quickly, or when the integration of molecules into the crystal lattice is kinetically hindered.[1][4][5] The resulting oil phase can trap impurities, leading to a lower purity of the final product and is generally an undesirable outcome.[4]
Q3: How does the choice of a counter-ion for salt formation affect crystallization?
A: The choice of a counter-ion is critical as it significantly influences the physicochemical properties of the resulting salt, including its solubility, stability, and melting point.[1] Different salts of the same active pharmaceutical ingredient (API) can exhibit vastly different crystallization behaviors and final crystal forms. Salt formation is a common strategy to improve the properties of a drug candidate, and the interaction between the API and the counter-ion is a key factor in forming a stable, crystalline salt.[1]
Q4: What is polymorphism and why is it important to control?
A: Polymorphism is the ability of a single chemical compound to crystallize in multiple different unit cell configurations.[6] These different crystal forms, or polymorphs, have the same chemical composition but can exhibit different physical properties such as solubility, dissolution rate, stability, and bioavailability.[3][6][7] In pharmaceutical development, uncontrolled polymorphic transformations can negatively impact a drug's efficacy, stability, and manufacturability, making it essential to identify and consistently produce the desired polymorph.[2][3][6]
Crystallization Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of morpholine compounds, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Issue 1: The Compound "Oils Out" Instead of Crystallizing | 1. High Supersaturation: The solution is too concentrated or cooled too rapidly.[1][4] 2. Inappropriate Solvent System: The compound's melting point may be below the solution temperature, or the solvent is not ideal.[8] 3. Impurities: Presence of impurities can inhibit crystal lattice formation.[4][9] | 1. Control Supersaturation: - Slow Down Cooling: Use a controlled cooling rate (e.g., 5-10°C per hour) or allow the solution to cool to room temperature slowly before further cooling in an ice bath.[1][4] - Reduce Concentration: Add more solvent to create a more dilute solution before cooling.[4][10] 2. Modify the Solvent System: - Experiment with solvents of different polarities or hydrogen bonding capabilities.[1] A solvent in which the compound has slightly lower solubility at high temperatures can be beneficial. - Add a small amount of a co-solvent.[4] 3. Induce Crystallization Above Oiling Temperature: - Seeding: Add a small seed crystal into the solution at a temperature just above where oiling occurs to encourage direct crystallization.[4][5] |
| Issue 2: No Crystals or Very Low Yield | 1. Excessive Solvent: Too much solvent was used, keeping the compound dissolved even at low temperatures.[1][11] 2. Incomplete Nucleation: The solution is in a stable, metastable state without sites for crystals to begin forming.[1][10] 3. Premature Filtration: Crystals were filtered before crystallization was complete.[10] | 1. Increase Supersaturation: - Evaporate Solvent: Carefully evaporate some of the solvent to increase the solute concentration and then attempt to cool again.[1][10][11] 2. Induce Nucleation: - Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod to create nucleation sites.[1][10] - Seeding: Add a few previously obtained pure crystals to the solution.[1][10] 3. Maximize Precipitation: - Extend Cooling Time/Lower Temperature: Ensure the solution has adequate time at the lowest practical temperature (e.g., in a refrigerator or ice bath for several hours).[1][10] - Use an Anti-solvent: Slowly add a miscible solvent in which the compound is insoluble to decrease overall solubility.[10] |
| Issue 3: Poor Crystal Quality (e.g., small, needle-like, aggregated) | 1. Nucleation Rate Too High: Rapid cooling or high supersaturation leads to the formation of many small nuclei instead of the growth of larger crystals.[12][13] 2. Rapid Cooling or Evaporation: Fast changes in conditions favor nucleation over slow, ordered growth.[12][13] 3. Insufficient Mixing: Localized zones of high supersaturation can cause rapid precipitation.[2] | 1. Slow Down the Crystallization Process: - Slower Cooling/Evaporation: Decrease the cooling rate or slow the rate of evaporation (e.g., by covering the vial with parafilm with a few pinholes).[11][14] - Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring.[1] A slower addition rate typically produces larger crystals.[1] 2. Optimize Supersaturation: - Decrease the initial level of supersaturation by using slightly more solvent.[11][12] 3. Use a Different Solvent: - A different solvent or a solvent mixture can alter the crystal habit.[12] |
| Issue 4: Undesired Polymorph is Forming | 1. Solvent Choice: The solvent system can favor the formation of a specific polymorph.[10] 2. Temperature and Supersaturation: The temperature and concentration at which nucleation occurs can dictate which polymorph crystallizes.[10] 3. Kinetic vs. Thermodynamic Control: A less stable (metastable) polymorph may crystallize first due to faster kinetics.[6] | 1. Vary Crystallization Conditions: - Solvent Screening: Experiment with a range of solvents with different polarities and hydrogen-bonding properties.[10] - Temperature Control: Attempt crystallization at different temperatures to see if it favors the desired form.[10] 2. Control Nucleation: - Seeding: This is the most effective method. Introduce seed crystals of the desired, pure polymorph to direct the crystallization towards that form.[10] 3. Slurry Conversion: - Stirring a suspension (slurry) of the undesired form in a suitable solvent can cause it to convert to the more stable polymorph over time.[9] |
Illustrative Data Tables
Table 1: Example Solvent Systems for Morpholine Salts
This table provides examples of solvent and anti-solvent systems that can be used as a starting point for the crystallization of common morpholine-based salts. The optimal system is highly dependent on the specific morpholine derivative.
| Salt Form | Potential "Good" Solvents (for dissolution) | Potential "Anti-Solvents" (for precipitation) | Recommended Technique |
| Hydrochloride | Isopropanol, Ethanol, Methanol, Water | Ethyl Acetate, Heptane, MTBE | Cooling or Anti-Solvent |
| Succinate | Ethanol, Water/Ethanol mixtures | Acetone, Acetonitrile | Cooling or Anti-Solvent |
| Fumarate | Water, Methanol | Isopropanol, Ethyl Acetate | Cooling or Anti-Solvent |
| Tartrate | Water/Ethanol mixtures | Acetonitrile, Acetone | Anti-Solvent |
Data adapted from an example for 4-(Azepan-2-ylmethyl)morpholine salts and generalized for illustrative purposes.[1]
Table 2: Properties of Common Crystallization Solvents
| Solvent | Class | Boiling Point (°C) | Polarity | Notes |
| Water | Polar Protic | 100 | High | Good solvent for many salts, can be used as an anti-solvent for less polar compounds. |
| Methanol | Polar Protic | 65 | High | Volatile, dissolves a wide range of polar compounds. |
| Ethanol | Polar Protic | 78 | High | Common recrystallization solvent, less toxic than methanol. |
| Isopropanol (IPA) | Polar Protic | 82 | Medium | Good for cooling crystallizations; solubility often drops significantly on cooling. |
| Acetone | Polar Aprotic | 56 | Medium | Strong solvent, often used as an anti-solvent with alcohols or water. |
| Acetonitrile | Polar Aprotic | 82 | Medium | Common anti-solvent for salts crystallized from alcohols. |
| Ethyl Acetate | Polar Aprotic | 77 | Low | Good "poor" solvent for many polar compounds; often used as an anti-solvent. |
| Heptane/Hexane | Nonpolar | 98 / 69 | Very Low | Classic anti-solvents to precipitate organic compounds from more polar solutions. |
| Toluene | Nonpolar | 111 | Very Low | Can be a good solvent for less polar compounds; limited use due to toxicity. |
Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable when the compound's solubility significantly increases with temperature in the chosen solvent.
-
Dissolution: In an appropriate vessel, add the crude morpholine compound to the selected solvent (e.g., isopropanol).
-
Heating: Heat the mixture while stirring until the solid completely dissolves. If solids remain, add a minimal amount of additional hot solvent until a clear solution is obtained. Avoid using excessive solvent, as it will reduce the final yield.[1]
-
Cooling (Nucleation & Growth): Remove the vessel from the heat and allow it to cool slowly toward room temperature. Covering the vessel will slow the cooling rate, which generally promotes the growth of larger, higher-quality crystals. For optimal results, a controlled cooling rate of 5-10°C per hour is recommended.[1]
-
Maximizing Yield: Once at room temperature, the vessel can be placed in an ice bath or refrigerator (0-5°C) for several hours to maximize precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Gently wash the collected crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
Protocol 2: Anti-Solvent Crystallization
This protocol is effective when the compound is highly soluble in one solvent ("good" solvent) but poorly soluble in another miscible solvent ("anti-solvent").[1][15]
-
Dissolution: Dissolve the crude morpholine compound in a minimum amount of the "good" solvent (e.g., methanol) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., ethyl acetate) dropwise. The rate of addition is critical; a slower rate typically produces larger, more well-defined crystals.[1][16]
-
Nucleation & Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has begun.[1]
-
Maturation: Stop the anti-solvent addition and allow the mixture to stir at a constant temperature for several hours to let the crystals grow and the system to equilibrate.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.[1]
Protocol 3: Vapor Diffusion Crystallization
This method is ideal for small quantities and for growing high-quality single crystals by allowing for very slow changes in solvent composition.[14][17]
-
Preparation: Dissolve the morpholine compound (a few milligrams) in a small volume of a relatively volatile "good" solvent (e.g., THF, chloroform) in a small, open container like a test tube or vial.[14][18]
-
Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Anti-Solvent Introduction: Add a larger volume of a more volatile "anti-solvent" (e.g., pentane, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[12][14][18]
-
Sealing and Equilibration: Seal the outer container tightly. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial. This gradual increase in the concentration of the anti-solvent reduces the compound's solubility, leading to slow crystal growth over hours or days.[18][19]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Visualizations
Caption: General workflow for optimizing the crystallization of morpholine compounds.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. syrris.com [syrris.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. filter-dryer.com [filter-dryer.com]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. mt.com [mt.com]
- 17. unifr.ch [unifr.ch]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. fiveable.me [fiveable.me]
addressing low bioactivity in newly synthesized morpholine-4-carbothioamide analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized morpholine-4-carbothioamide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges in your experiments, particularly concerning low bioactivity.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis and evaluation of this compound analogs.
Issue 1: Low or No Bioactivity Observed in Primary Screens
Question: My newly synthesized this compound analogs are showing poor or no activity in my primary bioassays. What are the potential causes and how can I troubleshoot this?
Answer:
Low bioactivity can stem from a variety of factors, ranging from the inherent properties of the synthesized compounds to the experimental setup. Here's a step-by-step guide to troubleshoot this issue:
1. Verify Compound Integrity and Purity:
-
Purity: Impurities can interfere with bioassays, leading to inaccurate results. Confirm the purity of your synthesized analogs using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Structural Verification: Ensure the correct chemical structure was synthesized using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. An incorrect structure will likely have different biological activity.
-
Stability: The compound may be degrading under assay conditions (e.g., pH, temperature, light exposure). Assess the stability of your compound under the specific assay conditions.
2. Evaluate Physicochemical Properties:
-
Solubility: Poor solubility of the compound in the assay buffer can limit its availability to the biological target.[1]
-
Troubleshooting:
-
Use a co-solvent like Dimethyl Sulfoxide (DMSO) to improve solubility. Ensure the final DMSO concentration is low enough (typically <1%) to not affect the biological system.[1]
-
Test a range of biocompatible co-solvents.
-
-
-
Lipophilicity (logP): The balance between hydrophilicity and lipophilicity is crucial for a compound to cross biological membranes and interact with its target. The morpholine ring is known to impart favorable pharmacokinetic properties.[2][3] Extreme lipophilicity or hydrophilicity can lead to poor absorption or distribution.
3. Review Assay-Specific Parameters:
-
Assay Interference: Some compounds can interfere with assay readouts. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays.[1]
-
Troubleshooting: Run control experiments with your compound in the absence of the biological target to check for interference.
-
-
Concentration Range: The active concentration of your compound may be outside the range you are testing. Test a wider range of concentrations, including both higher and lower concentrations.
4. Consider Structure-Activity Relationships (SAR):
-
The bioactivity of this compound analogs is highly dependent on the nature of the acyl group attached.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the acyl group can significantly influence the molecule's interaction with its target.
-
Steric Hindrance: Bulky substituents on the acyl group may sterically hinder the compound from binding to its target.
Caption: A general workflow for the synthesis of N-acyl-morpholine-4-carbothioamides.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial suspension of the test organism (e.g., S. aureus) and adjust its turbidity to 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (a known antibiotic) and a negative control (broth with DMSO, no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some morpholine-containing compounds have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR. [4][5][6]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound analogs.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the efficiency of morpholine-based organocatalysts
Technical Support Center: Morpholine-Based Organocatalysts
Welcome to the technical support center for morpholine-based organocatalysts. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low conversion or yield when using a morpholine-based organocatalyst?
A1: Low conversion is a common issue and can be attributed to several factors:
-
Inherent Catalyst Reactivity: Morpholine-enamines are known to have lower reactivity compared to their pyrrolidine-based counterparts.[1][2][3] This is due to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal shape of the nitrogen, which reduces the nucleophilicity of the resulting enamine.[1][2][3]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. While some highly efficient catalysts can work at 1 mol%, many require higher loadings of 10-20 mol%.[1]
-
Reaction Conditions: Suboptimal temperature or reaction time can significantly impact yield. Ensure the reaction is running at the recommended temperature and for a sufficient duration.[4]
-
Reagent Quality: The purity of starting materials, solvents, and the catalyst itself is crucial. Impurities can inhibit the catalyst or lead to side reactions.[4][5] Ensure reagents are dry and the reaction is conducted under an inert atmosphere if necessary.[4]
-
Catalyst Structure: The efficiency of morpholine-based catalysts is highly dependent on their structure. For instance, the presence of a carboxylic acid group can be crucial for catalytic activity.[1][2] If this group is modified (e.g., esterified), the catalytic activity may be lost.[1][2]
Q2: How can I improve the enantioselectivity and diastereoselectivity of my reaction?
A2: Achieving high stereocontrol is a key challenge. Consider the following strategies:
-
Solvent Choice: The solvent plays a critical role in stereoselectivity. Alcoholic solvents, such as isopropanol (iPrOH), have been shown to be beneficial for diastereoselection.[1][2] Screening different solvents is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature often leads to an increase in both enantioselectivity and diastereoselectivity. For example, reducing the temperature from 0°C to -10°C can improve the enantiomeric excess (e.e.).[1][2]
-
Catalyst Structure: The steric hindrance of the catalyst can influence stereocontrol. More hindered catalysts may lead to higher diastereomeric excess (d.e.) and enantiomeric excess (e.e.).[1]
-
Additives: The use of co-catalysts or additives can modulate the reaction environment. For some reactions, a base like N-methylmorpholine (NMM) is used to deprotonate the catalyst to its active form.[2]
Q3: My morpholine-based catalyst appears to be degrading over time. What are the possible causes and how can I prevent it?
A3: Catalyst degradation can occur, especially under harsh conditions.
-
Oxidative Cleavage: The morpholine ring can be susceptible to oxidative ring cleavage, which can be initiated by chemical oxidants.[6]
-
Thermal Decomposition: High temperatures can cause the morpholine structure to break down.[6]
-
Microbial Degradation: While more relevant in environmental contexts, certain microorganisms can degrade morpholine, often involving a cytochrome P-450 monooxygenase.[6][7][8][9][10]
-
Prevention: To minimize degradation, store the catalyst in a cool, dark, and dry place, preferably under an inert atmosphere. When in use, avoid unnecessarily high temperatures and exposure to strong oxidizing agents unless required by the reaction protocol.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reactions with morpholine-based organocatalysts.
Problem: Low Reaction Yield
This guide will help you diagnose the potential causes of low yield and provide solutions.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Effect of Solvent and Temperature on a Model Michael Addition
The following data summarizes the optimization of the 1,4-addition of butanal to (E)-β-nitrostyrene using a β-morpholine amino acid catalyst.[1][2]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | d.e. (%) | e.e. (%) |
| 1 | Toluene | 40 | 12 | >99 | 80 | 70 |
| 2 | CH₂Cl₂ | 40 | 12 | >99 | 85 | 72 |
| 3 | THF | 40 | 12 | >99 | 90 | 75 |
| 4 | EtOH | 40 | 12 | >99 | 92 | 80 |
| 5 | iPrOH | 40 | 12 | >99 | 95 | 85 |
| 6 | EtOH | 0 | 12 | >99 | 94 | 85 |
| 7 | iPrOH | 0 | 12 | >99 | 96 | 88 |
| 8 | iPrOH | -10 | 24 | >99 | 96 | 90 |
Reaction conditions: 1 mol% catalyst, 1 mol% N-methylmorpholine (NMM), 1.1 eq. of aldehyde.[2]
Experimental Protocols
General Protocol for a Morpholine-Catalyzed Michael Addition
This protocol is a general guideline for the 1,4-addition of an aldehyde to a nitroolefin, based on procedures that have proven effective.[1][2]
Caption: General experimental workflow for Michael addition.
Detailed Steps:
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the morpholine-based organocatalyst (e.g., 0.01 mmol, 1 mol%) and the appropriate anhydrous solvent (e.g., iPrOH, 1.0 M).
-
Activation: Add N-methylmorpholine (NMM) (0.01 mmol, 1 mol%) to the solution to generate the free amino group of the catalyst. Stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: Add the nitroolefin (1.0 mmol, 1.0 eq) followed by the aldehyde (1.1 mmol, 1.1 eq).
-
Reaction Monitoring: Cool the reaction mixture to the desired temperature (e.g., -10°C) and stir vigorously for the specified time (e.g., 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude mixture, and the enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Morpholine Analysis in Complex Matrices
Welcome to the technical support center for the analysis of morpholine in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of morpholine.
Question: Why am I observing high baseline noise in my chromatogram?
Answer: High baseline noise can originate from several sources in your analytical system. Here are some common causes and their solutions:
-
Contaminated Carrier or Detector Gases: Impurities in the carrier gas (e.g., Helium) or detector gases can lead to an unstable baseline.[1][2]
-
Contaminated Detector: The detector can become contaminated over time, leading to increased noise.[1]
-
Solution: Isolate the detector from the electronics to confirm it as the source of the noise. If confirmed, follow the manufacturer's instructions for cleaning the detector.[1]
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline.[1]
-
Solution: Condition the column according to the manufacturer's instructions. If the bleeding persists, the column may need to be replaced.[1]
-
-
System Leaks: Air leaking into the system, particularly at the injector or column fittings, can introduce oxygen and other contaminants, leading to a noisy baseline.[1]
-
Solution: Perform a leak test on the system and tighten or replace any loose fittings or seals.[1]
-
Question: What is causing peak tailing or fronting in my morpholine analysis?
Answer: Peak asymmetry, such as tailing or fronting, can significantly affect the accuracy and precision of your results. Potential causes include:
-
Active Sites in the System: Morpholine, being a secondary amine, is prone to interacting with active sites (e.g., silanol groups) in the injector liner, column, or other parts of the sample path. This can lead to peak tailing.
-
Solution: Use deactivated liners and columns. Conditioning the column at a higher temperature can also help passivate active sites.[3]
-
-
Column Overloading: Injecting too much sample can saturate the column, leading to peak distortion.[3]
-
Solution: Try a lower sample concentration or use a split injection to reduce the amount of sample entering the column.[3]
-
-
Improper Sample Vaporization: In GC, incomplete or slow vaporization of the sample in the injector can cause peak broadening or fronting.[3]
-
Solution: Optimize the injector temperature. Ensure the injection technique is rapid and smooth, especially for manual injections.[2]
-
-
Matrix Effects: Complex matrices can contain components that interfere with the chromatography of morpholine, leading to poor peak shape.
-
Solution: Enhance sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Question: I am experiencing inconsistent retention times for my morpholine peak. What should I do?
Answer: Shifting retention times can make peak identification and integration difficult. Consider the following:
-
Poor Column Condition: A degraded or contaminated GC column can lead to variable retention times.[1]
-
Insufficient Equilibration Time: Not allowing the GC oven to fully equilibrate at the initial temperature before injection can cause retention time variability.[1]
-
Solution: Increase the equilibration time in your GC method.[1]
-
-
Leaks in the Carrier Gas Line: Fluctuations in the carrier gas flow rate due to leaks will affect retention times.[1]
-
Solution: Conduct a thorough leak check of the carrier gas lines.[1]
-
-
Inconsistent Injection Technique: For manual injections, variations in injection speed and volume can lead to inconsistent retention times.[2]
-
Solution: Use an autosampler for better reproducibility. If using manual injection, ensure a consistent and rapid injection technique.[2]
-
Question: Why is the sensitivity of my morpholine analysis poor?
Answer: Low sensitivity can be a significant issue, especially when analyzing trace levels of morpholine. Here are some potential reasons and solutions:
-
Suboptimal Derivatization: For HPLC-UV or GC-FID analysis, derivatization is often necessary to achieve adequate sensitivity. Incomplete or inefficient derivatization will result in a poor response.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.[5]
-
-
Leaks in the System: Leaks in the injector or carrier gas lines can lead to a loss of sample and reduced sensitivity.[1]
-
Solution: Perform a leak test and address any identified leaks.[1]
-
-
Incorrect Instrument Parameters: Suboptimal injector temperature, flow rates, or detector settings can all contribute to poor sensitivity.
-
Solution: Systematically optimize the instrument parameters, including injector temperature, split ratio (for GC), and detector settings.[1]
-
-
Matrix Suppression (in MS detection): Co-eluting matrix components can suppress the ionization of morpholine in the mass spectrometer source, leading to a lower signal.
-
Solution: Improve sample cleanup to remove interfering matrix components. Consider using an isotopically labeled internal standard to compensate for matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is method validation and why is it important for morpholine analysis?
A1: Method validation is the documented process of demonstrating that an analytical method is suitable for its intended purpose.[6] It is a regulatory requirement in drug development and manufacturing.[6] For morpholine analysis, validation ensures that the method consistently and accurately measures the amount of morpholine in a specific complex matrix, providing confidence in the quality and safety of the product.[6]
Q2: Which analytical techniques are most commonly used for morpholine analysis in complex matrices?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are the most prevalent techniques.[5][7][8] Due to morpholine's volatility and lack of a strong UV chromophore, a derivatization step is often required for both GC and HPLC-UV methods to enhance sensitivity and selectivity.[7][9]
Q3: What are some common derivatizing agents for morpholine?
A3: For GC-MS analysis, morpholine can be derivatized with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine.[5][10] For HPLC-UV analysis, reagents like 1-Naphthyl isothiocyanate (NIT) are used to introduce a chromophore that allows for UV detection.[11]
Q4: What are the key parameters to evaluate during method validation for morpholine?
A4: According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to measure morpholine in the presence of other components in the matrix.[12]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of morpholine within a given range.[5]
-
Range: The concentration interval over which the method is precise and accurate.[12]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.[5][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][13]
-
Limit of Detection (LOD): The lowest amount of morpholine in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of morpholine in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Q5: How can I deal with complex matrices like fruit juices or pharmaceutical formulations?
A5: Complex matrices often require a thorough sample preparation procedure to remove interfering substances. Techniques such as filtration, centrifugation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[5] For samples with high lipid content, a lipid removal step may be necessary.[13]
Data Presentation
The following tables summarize typical performance characteristics for GC-MS and HPLC methods for morpholine analysis.
Table 1: Performance Characteristics of GC-MS with Derivatization
| Parameter | Typical Value |
| Linearity (R²) | >0.999[9] |
| Limit of Detection (LOD) | 7.3 µg/L[7][9] |
| Limit of Quantitation (LOQ) | 24.4 µg/L[7][9] |
| Accuracy (Recovery %) | 94.3% to 109.0%[5][7][9] |
| Precision (Intraday RSD %) | 2.0%–4.4%[5][7][9] |
| Precision (Interday RSD %) | 3.3%–7.0%[5][7][9] |
Table 2: Performance Characteristics of HPLC-UV with Derivatization
| Parameter | Typical Value |
| Linearity (R²) | >0.999[7] |
| Limit of Detection (LOD) | 0.1000 µg/mL[7][11] |
| Limit of Quantitation (LOQ) | 0.3001 µg/mL[7][11] |
| Accuracy (Recovery %) | 97.9% to 100.4%[7][11] |
| Precision (RSD %) | 0.79%[7][11] |
Experimental Protocols
Method 1: GC-MS with Nitrosamine Derivatization
This method is suitable for the analysis of morpholine in matrices such as fruit juices and drug products.[5]
1. Sample Preparation and Derivatization:
- For liquid samples like juice, filter through a 0.22 µm membrane filter.[5] For solid samples like drug granules, dissolve in purified water and centrifuge.[5]
- To a known volume of the sample solution, add hydrochloric acid to acidify the sample.[5]
- Add a solution of sodium nitrite to initiate the derivatization of morpholine to N-nitrosomorpholine.[5]
- Optimize the reaction by adjusting temperature and time.[5]
2. Liquid-Liquid Extraction:
- Extract the N-nitrosomorpholine derivative from the aqueous solution using an organic solvent like dichloromethane.[5]
- Collect the organic layer for GC-MS analysis.[5]
3. GC-MS Analysis:
- GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]
- Injector Temperature: 250°C.[8]
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.[8]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
- MS Interface Temperature: 280°C.[8]
- Acquisition Mode: Selected Ion Monitoring (SIM) for N-nitrosomorpholine (e.g., m/z 116, 86, 56).[8]
Method 2: HPLC-UV with 1-Naphthyl isothiocyanate (NIT) Derivatization
This method is applicable for the quantification of morpholine in pharmaceutical active substances.[11]
1. Sample Preparation and Derivatization:
- Prepare stock and standard solutions of morpholine in a suitable diluent (e.g., acetonitrile/water mixture).[7]
- To a specific volume of the sample or standard solution, add a solution of 1-Naphthyl isothiocyanate (NIT) in acetonitrile.[11]
- Allow the reaction to proceed at room temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.[7]
- Dilute the mixture to a final volume with the mobile phase.[7]
2. HPLC-UV Analysis:
- HPLC Column: C18, 150 mm x 4.6 mm, 5 µm or equivalent.
- Mobile Phase: A suitable mixture of acetonitrile and a buffer solution.
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30°C.[7]
- Injection Volume: 10 µL.[7]
- Detection Wavelength: Determined by the absorption maximum of the NIT derivative (e.g., 230 nm).[7]
Visualizations
Caption: Workflow for Method Validation of Morpholine Analysis.
Caption: Troubleshooting Decision Tree for Morpholine Analysis.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. youtube.com [youtube.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. inab.ie [inab.ie]
- 13. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Morpholine vs. Piperidine: A Comparative Analysis of Their Impact on Drug Activity
For Researchers, Scientists, and Drug Development Professionals
Saturated heterocyclic rings are fundamental building blocks in medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. Among the most utilized six-membered heterocycles are morpholine and piperidine. While structurally similar, the replacement of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine introduces critical differences in basicity, polarity, and hydrogen bonding capacity. This guide provides an objective, data-driven comparison of how these differences translate into measurable effects on drug activity, supported by experimental data and protocols.
Physicochemical Properties: The Foundation of Pharmacological Difference
The distinct atomic composition of morpholine and piperidine directly impacts their fundamental physicochemical properties. The electron-withdrawing effect of the oxygen atom in morpholine lowers its basicity (pKa) compared to piperidine. This means that at physiological pH (7.4), a significantly smaller fraction of morpholine rings will be protonated compared to piperidine rings. This has major implications for solubility, target interaction, and cell permeability.
| Property | Morpholine | Piperidine | Implication in Drug Design |
| Structure | O(CH₂CH₂)₂NH | (CH₂)₅NH | Oxygen in morpholine acts as a hydrogen bond acceptor and increases polarity. |
| pKa of Conjugate Acid | ~8.4 - 8.7 | ~11.1 - 11.2 | Piperidine is a much stronger base, more likely to be protonated at physiological pH, which can enhance solubility but may also lead to off-target ionic interactions (e.g., hERG channel). Morpholine's lower basicity can mitigate these risks. |
| logP (Octanol/Water) | -0.86 | 0.84 | Piperidine is significantly more lipophilic, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding. Morpholine's polarity often improves aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | The additional oxygen atom in morpholine provides an extra site for hydrogen bonding, potentially enhancing target affinity and selectivity. |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | Both can act as hydrogen bond donors when unsubstituted on the nitrogen. |
Impact on Pharmacodynamics: A Case Study on Kinase Inhibition
The choice between a morpholine and piperidine moiety can lead to significant differences in target affinity and selectivity. A study on inhibitors for phosphoinositide 3-kinase (PI3K) provides a clear example. Researchers systematically replaced a piperidine ring with a morpholine ring in a series of compounds and evaluated their activity.
| Compound ID | Heterocycle | Target | Assay Type | Activity (IC₅₀ in nM) | Reference |
| Compound A | Piperidine | PI3Kα | Biochemical Assay | 150 | Furet et al. (2013) |
| Compound B | Morpholine | PI3Kα | Biochemical Assay | 25 | Furet et al. (2013) |
| Compound C | Piperidine | PI3Kδ | Biochemical Assay | 80 | Furet et al. (2013) |
| Compound D | Morpholine | PI3Kδ | Biochemical Assay | 5 | Furet et al. (2013) |
As the data indicates, swapping the piperidine for a morpholine (Compound A vs. B; C vs. D) resulted in a 6- to 16-fold increase in potency . This enhanced activity is often attributed to the morpholine oxygen's ability to form a crucial hydrogen bond with a specific amino acid residue (e.g., a lysine backbone amide) in the kinase hinge region, an interaction not possible with the piperidine analogue.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams outline a typical kinase signaling pathway and a standard experimental workflow for determining inhibitor potency.
Caption: A simplified PI3K/Akt signaling pathway, a common target for cancer therapeutics.
A Comparative Guide to the Structure-Activity Relationship of Morpholine-4-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a prominent feature in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] When incorporated into a carbothioamide framework, the resulting morpholine-4-carbothioamide derivatives exhibit a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from various studies to offer a comprehensive overview, supported by quantitative data and detailed experimental protocols.
Anticancer Activity of this compound and Related Derivatives
Recent studies have highlighted the potential of morpholine-containing compounds as anticancer agents, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various morpholine derivatives, including this compound analogs and other related structures, to provide a basis for SAR analysis. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group / Structural Class | Cancer Cell Line | IC50 (µM) | Reference |
| M2 | Substituted Morpholine Derivative | MDA-MB-231 | 88.27 | [3] |
| M5 | Substituted Morpholine Derivative | MDA-MB-231 | 81.92 | [3] |
| AK-3 | Morpholine Substituted Quinazoline | A549 | 10.38 ± 0.27 | |
| MCF-7 | 6.44 ± 0.29 | |||
| SHSY-5Y | 9.54 ± 0.15 | |||
| AK-10 | Morpholine Substituted Quinazoline | A549 | 8.55 ± 0.67 | |
| MCF-7 | 3.15 ± 0.23 | |||
| SHSY-5Y | 3.36 ± 0.29 | |||
| 10d | Morpholine-Substituted Tetrahydroquinoline | A549 | 0.062 ± 0.01 | [4] |
| MCF-7 | 0.58 ± 0.11 | [4] | ||
| MDA-MB-231 | 1.003 ± 0.008 | [4] | ||
| 10e | Morpholine-Substituted Tetrahydroquinoline | A549 | 0.033 ± 0.003 | [4] |
| 10h | Morpholine-Substituted Tetrahydroquinoline | MCF-7 | 0.087 ± 0.007 | [4] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Morpholine Ring: The specific substitutions on the morpholine derivatives M2 and M5 contribute to their efficacy against breast cancer cells, suggesting that modifications at this position can modulate anticancer activity.[3]
-
Hybrid Molecules: Incorporating the morpholine moiety into larger heterocyclic systems, such as quinazolines and tetrahydroquinolines, can significantly enhance cytotoxic potential.[4]
-
Influence of Electron-Withdrawing Groups: The presence of trifluoromethyl groups on the benzamide moiety of morpholine-substituted tetrahydroquinolines has been shown to increase cytotoxic activity.[4]
-
Role of the Oxygen Atom: The oxygen atom within the morpholine ring is suggested to be a key contributor to the cytotoxic activity of tetrahydroquinoline derivatives.[4]
Antimicrobial Activity of this compound Derivatives
N-acyl-morpholine-4-carbothioamides have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.[5] The SAR of these compounds is influenced by the nature of the acyl group attached to the carbothioamide nitrogen.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a series of N-acyl-morpholine-4-carbothioamides (5a-5j) is summarized below. The data includes Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal species.
Antibacterial Activity:
| Compound ID | R Group | S. aureus (ZOI, mm) | B. subtilis (ZOI, mm) | P. aeruginosa (ZOI, mm) |
| 5a | Benzoyl | 9.90 | - | - |
| 5j | 4-Nitrobenzoyl | 10.50 | - | - |
| Ampicillin | - | - | - | - |
Antifungal Activity:
| Compound ID | R Group | F. solani (ZOI, mm) |
| 5j | 4-Nitrobenzoyl | 18.20 |
| Amphotericin B | - | - |
Note: A comprehensive table with all derivatives and strains from the source is simplified here for brevity. '-' indicates data not highlighted as most potent in the source abstract.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Aromatic Acyl Groups: The presence of an aromatic acyl group appears to be favorable for antimicrobial activity.
-
Substituents on the Benzoyl Ring: Compound 5j , bearing a 4-nitrobenzoyl group, exhibited the highest antibacterial and antifungal potential among the tested derivatives, suggesting that electron-withdrawing groups on the aromatic ring enhance activity.[5]
-
Lead Compounds: Compounds 5a (benzoyl) and 5j (4-nitrobenzoyl) have been identified as lead candidates for the design of novel antibacterial agents.[5]
Experimental Protocols
Synthesis of N-Acyl-Morpholine-4-Carbothioamides
A general and efficient synthetic route for the preparation of N-acyl-morpholine-4-carbothioamides is depicted below. The process involves the reaction of aroyl/alkyl isothiocyanates with morpholine.
Caption: Synthetic pathway for N-acyl-morpholine-4-carbothioamides.
General Procedure: The synthesis is typically carried out by reacting the corresponding aroyl/alkyl isothiocyanates with morpholine.[5] The resulting N-acyl-morpholine-4-carbothioamide derivatives are often obtained in excellent yields and can be purified by recrystallization.[5]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar disk diffusion method to determine the zone of inhibition (ZOI) and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing.
Disk Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The diameter of the clear zone of growth inhibition around the disk is measured in millimeters.
Broth Microdilution Method:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective anticancer and antimicrobial compounds. Further exploration of substitutions on both the morpholine and the acyl moieties, as well as the creation of hybrid molecules, holds significant promise for the discovery of new drug candidates with improved efficacy and pharmacological profiles. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of these promising derivatives.
References
Benchmarking Novel Anticancer Agents Against the Clinical Standard: A Comparative Guide to Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing the in vitro anticancer activity of investigational compounds against doxorubicin, a widely used and well-characterized chemotherapeutic agent. By adhering to standardized experimental protocols and data presentation formats, researchers can generate robust and comparable datasets essential for preclinical drug development.
Comparative Cytotoxicity Analysis
A fundamental assessment of an anticancer agent's potency is the determination of its half-maximal inhibitory concentration (IC50). This metric quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of doxorubicin against a panel of human cancer cell lines, providing a benchmark for comparison.
Table 1: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Treatment Duration | Source |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 24 hours | [1][2][3] |
| A549 | Lung Carcinoma | > 20 | 24 hours | [1][2][3] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 hours | [1][2] |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 hours | [1][2] |
| UMUC-3 | Bladder Cancer | 5.1 | 24 hours | [1][2] |
| BFTC-905 | Bladder Cancer | 2.3 | 24 hours | [1][2] |
| HeLa | Cervical Carcinoma | 2.9 | 24 hours | [1][2] |
| M21 | Skin Melanoma | 2.8 | 24 hours | [1][2] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions and cell line characteristics. It is crucial to include doxorubicin as a positive control in every experiment to ensure data consistency and validity.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key assays used to assess anticancer activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of concentrations of the investigational compound and doxorubicin (as a positive control) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on changes in the plasma membrane.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating them with the investigational compound and doxorubicin at their respective IC50 concentrations for a specified time. Include an untreated control group.[3]
-
Cell Collection: Collect both adherent and floating cells by centrifugation.[3]
-
Washing: Wash the cells with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[3]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[3]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the cells by flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening and comparing the anticancer activity of a novel compound against doxorubicin.
References
The Synergy of Silicon and Lab Bench: Comparing Computational and Experimental Bioactivity of Morpholine Derivatives
A deep dive into the predictive power of in silico modeling versus the concrete evidence of in vitro and in vivo testing for this privileged medicinal scaffold.
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure," a versatile scaffold renowned for its favorable physicochemical and metabolic properties that have led to its incorporation into numerous approved and experimental drugs.[1][2] Its wide-ranging biological activities, from anticancer to antimicrobial, make it a focal point of medicinal chemistry.[3][4][5] This guide provides a comparative analysis of computational predictions and experimental results for the bioactivity of various morpholine derivatives, offering researchers, scientists, and drug development professionals a clear overview of their concordance and divergence.
At the Crossroads of Prediction and Reality: Docking Scores vs. IC50 Values
A cornerstone of computational drug design is molecular docking, a method that predicts the binding affinity of a ligand to a target protein.[6] This in silico approach offers a rapid and cost-effective way to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. The output is often a "docking score," a theoretical measure of binding energy.
On the experimental front, in vitro assays, such as the MTT assay for anticancer activity or the broth microdilution method for antimicrobial efficacy, provide quantitative measures of a compound's biological effect.[1][7] A key metric derived from these experiments is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
The following tables summarize the direct comparison of computational docking scores and experimentally determined IC50 values for several series of morpholine derivatives, highlighting the predictive power and limitations of in silico models.
Anticancer Activity: Morpholine Derivatives as mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth and proliferation, making it a prime target for cancer therapy.[6][8] Several studies have explored morpholine-substituted compounds as mTOR inhibitors.
| Compound ID | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Cell Line | Reference |
| 10d | mTOR | - | 0.062 | A549 (Lung) | [3] |
| 10e | mTOR | -10.6 | 0.033 | A549 (Lung) | [3][9] |
| 10h | mTOR | - | 0.087 | MCF-7 (Breast) | [3] |
| 7c | PI3K/Akt/mTOR | - | Low µM range | MCF-7 (Breast) | [6] |
| 12b | PI3K/mTOR | - | Potent | Leukemia SR | [10] |
| 12d | PI3K/mTOR | - | Potent | Leukemia SR | [10] |
Note: A lower docking score indicates a theoretically better binding affinity. A lower IC50 value indicates higher experimental potency.
Anticancer Activity: Other Morpholine-Based Derivatives
| Compound ID | Target/Assay | Docking Score (kcal/mol) | Experimental IC50 (µM) | Cell Line | Reference |
| Compound 8 | DHFR | - | 2.78 (µg/mL) | A-549 (Lung) | [11] |
| Compound 4e | DHFR | - | 5.37 (µg/mL) | A-549 (Lung) | [11] |
| Compound 7b | DHFR | - | 5.70 (µg/mL) | A-549 (Lung) | [11] |
| Compound 7b | DHFR | - | 3.54 (µg/mL) | HepG-2 (Liver) | [11] |
| Compound 2g | DNA | - | 5.10 | SW480 (Colon) | [12][13] |
| Compound 2g | DNA | - | 19.60 | MCF-7 (Breast) | [12][13] |
Carbonic Anhydrase Inhibition
| Compound ID | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Compound 24 | Bovine CA-II | - | 14.68 | [14] |
| Compound 27 | Bovine CA-II | - | 23.80 | [14] |
Visualizing the Path to Discovery: Workflows and Pathways
To understand how these computational and experimental results are generated and how they relate to the underlying biology, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway targeted by morpholine derivatives.
Under the Microscope: Experimental Protocols
The reproducibility of experimental data is paramount. Below are detailed methodologies for the key in vitro assays cited in the comparison tables.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][5][7][15][16]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the morpholine derivatives. A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds. The plates are then incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in PBS) is added to each well.[5] The plate is incubated for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.[1]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the morpholine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[2]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[2]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the morpholine derivative at which there is no visible growth (turbidity) in the well.[17]
Conclusion: A Symbiotic Relationship
The comparison of computational and experimental data for morpholine derivatives reveals a powerful synergy. While molecular docking does not always perfectly predict experimental potency (as seen by the sometimes weak correlation between docking scores and IC50 values), it serves as an invaluable tool for prioritizing compounds and providing insights into potential binding modes.[18] Experimental validation remains the gold standard for confirming bioactivity. The iterative process of computational modeling, synthesis, experimental testing, and subsequent model refinement is a cornerstone of modern, efficient drug discovery. The continued exploration of the morpholine scaffold, guided by this dual approach, holds significant promise for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchhub.com [researchhub.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the Biocompatibility and Cytotoxicity of Morpholine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties that often enhance the pharmacokinetic profile of bioactive molecules.[1] This guide provides a comparative analysis of the biocompatibility and cytotoxicity of various morpholine-containing compounds, supported by experimental data from recent studies. The focus is on in vitro assessments against various cell lines, offering insights into the therapeutic potential and safety profiles of these derivatives.
Executive Summary
Morpholine derivatives have demonstrated significant cytotoxic potential against a range of cancer cell lines, often with encouraging selectivity over non-cancerous cells. The primary mechanism of action frequently involves the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in the cytotoxic effects of morpholine compounds include the intrinsic and extrinsic apoptosis pathways and the mTOR signaling cascade. This guide summarizes the cytotoxic activities of several morpholine derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Comparative Cytotoxicity of Morpholine Derivatives
The cytotoxic efficacy of morpholine compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the IC50 values of various morpholine derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines to indicate selectivity.
Table 1: Cytotoxicity (IC50, µM) of Morpholine-Substituted Quinazoline Derivatives
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | SHSY-5Y (Neuroblastoma) | HEK293 (Non-cancerous) | Reference |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | > 25 | [2][3] |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | > 25 | [2][3] |
Data presented as mean ± standard deviation.
Table 2: Cytotoxicity (IC50, µM) of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Vero (Non-cancerous) | Reference |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | Minimally toxic | [4][5] |
| 10e | 0.033 ± 0.003 | - | 0.63 ± 0.02 | Minimally toxic | [4][5] |
| 10h | - | 0.087 ± 0.007 | - | Minimally toxic | [4][5] |
Data presented as mean ± standard deviation. "-" indicates data not reported.
Table 3: Cytotoxicity (IC50, µM) of Pyrimidine-Morpholine Hybrids
| Compound | SW480 (Colorectal Carcinoma) | MCF-7 (Breast Cancer) | Reference |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 | [6] |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of morpholine compound cytotoxicity and mechanism of action.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[5]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.
Protocol:
-
Cell Treatment and Collection: Treat cells with the morpholine compound for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[2] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, distinct peaks representing the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases can be identified.
Protocol:
-
Cell Treatment and Harvesting: Culture and treat cells with the morpholine compound as required. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice.[6][9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[9]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.[9]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use appropriate software to gate out doublets and analyze the cell cycle distribution based on the fluorescence intensity histogram.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate key experimental processes and the molecular pathways targeted by morpholine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Analysis of the Pharmacokinetic Profiles of Three Morpholine-Containing Drugs: Linezolid, Reboxetine, and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a key structural feature in a multitude of successful pharmaceutical agents, valued for its ability to enhance desirable physicochemical and pharmacokinetic properties. This guide provides a comparative evaluation of the pharmacokinetic profiles of three distinct morpholine-containing drugs: the oxazolidinone antibiotic Linezolid, the selective norepinephrine reuptake inhibitor Reboxetine, and the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib. The following sections detail their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data and experimental methodologies.
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for Linezolid, Reboxetine, and Gefitinib is presented in the table below, offering a clear comparison of their in-vivo behavior.
| Pharmacokinetic Parameter | Linezolid | Reboxetine | Gefitinib |
| Therapeutic Class | Antibiotic (Oxazolidinone) | Antidepressant (Norepinephrine Reuptake Inhibitor) | Antineoplastic (EGFR Inhibitor) |
| Oral Bioavailability (%) | ~100% | ~94.5% | 57-59% |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-2 | ~2 | 3-5 |
| Plasma Protein Binding (%) | ~31% | >97% | ~90% |
| Volume of Distribution (Vd) | 40-50 L | ~32 L | Extensive |
| Elimination Half-life (t1/2) (hours) | 5-7 | ~13 | 22.8 - 83.2 |
| Major Metabolizing Enzymes | Non-enzymatic oxidation | CYP3A4 | CYP3A4, CYP3A5, CYP2D6 |
| Primary Route of Excretion | Renal (as parent drug and metabolites) | Hepatic metabolism, with less than 10% renal clearance of parent drug | Predominantly feces, with less than 7% in urine |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are synthesized from publicly available literature and represent standard approaches for evaluating the ADME properties of pharmaceutical compounds.
I. Determination of Oral Bioavailability (Linezolid Example)
This protocol outlines a typical clinical study design to determine the absolute oral bioavailability of a drug like Linezolid.
Objective: To compare the systemic exposure of Linezolid following oral and intravenous administration.
Study Design:
-
A randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers.
-
Subjects receive a single intravenous (IV) dose and a single oral dose of Linezolid, separated by a washout period of at least 7 days.
Procedure:
-
IV Administration: A sterile solution of Linezolid (e.g., 600 mg) is infused intravenously over a fixed period (e.g., 30 minutes).
-
Oral Administration: A single oral dose of Linezolid (e.g., 600 mg tablet or suspension) is administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after each dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -70°C) until analysis.
-
Bioanalysis: Plasma concentrations of Linezolid are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral (AUCoral) and IV (AUCIV) administrations. Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCIV) x (DoseIV / Doseoral).
II. Determination of Plasma Protein Binding (Reboxetine Example)
This protocol describes the equilibrium dialysis method, a common in vitro technique to determine the extent of a drug's binding to plasma proteins.
Objective: To quantify the percentage of Reboxetine bound to human plasma proteins.
Materials:
-
Human plasma
-
Reboxetine stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (e.g., 12-14 kDa molecular weight cutoff).
Procedure:
-
Preparation: Prepare a solution of Reboxetine in human plasma at a clinically relevant concentration.
-
Dialysis Setup: Add a defined volume of the Reboxetine-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking to allow for equilibrium to be reached between the two chambers (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of Reboxetine in the aliquots from both chambers using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [ (Total concentration in plasma chamber - Concentration in buffer chamber) / Total concentration in plasma chamber ] x 100.
III. In Vitro Metabolism Study (Gefitinib Example)
This protocol outlines the use of human liver microsomes to investigate the metabolic pathways of a drug like Gefitinib.
Objective: To identify the major metabolites of Gefitinib and the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Materials:
-
Pooled human liver microsomes.
-
Gefitinib stock solution
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer, pH 7.4
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and Gefitinib solution. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Metabolite Identification: Analyze the supernatant using LC-MS/MS to separate and identify the metabolites of Gefitinib.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the incubation in the presence of specific CYP inhibitors and compare the metabolite formation to the control incubation.
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies, from compound administration to data analysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of Morpholine-4-carbothioamide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of morpholine-4-carbothioamide, ensuring both personal safety and environmental compliance.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand or vermiculite), and collect it in a sealed container for disposal.[2][3] Use non-sparking tools during cleanup.[2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.
-
Segregate solid waste from any liquid waste to ensure proper disposal pathways.
-
-
Containerization and Labeling:
-
Place the waste in a chemically compatible, leak-proof container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be cool and dry.[2]
-
-
Final Disposal:
-
The primary method of disposal is through an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.[4]
-
Quantitative Data for this compound
The following table summarizes key hazard and toxicity data for this compound.
| Data Point | Classification | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302 |
| Acute Dermal Toxicity | Category 4 | H312 |
| Acute Inhalation Toxicity | Category 4 (Dusts and Mists) | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | H335 |
Source: Safety Data Sheet[5]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale are provided in the reviewed safety data sheets. The standard and required protocol is to follow the institutional and regulatory procedures for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe and compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Morpholine-4-carbothioamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Morpholine-4-carbothioamide. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is required:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] For enhanced protection, a face shield may be used in conjunction with goggles.
-
Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[1] This includes a lab coat or coveralls. Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A respirator with a particulate filter conforming to EN 143 is recommended.[1]
Hazard Summary
A clear understanding of the hazards associated with this compound is fundamental for its safe handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation.[2][3] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Wear the mandatory personal protective equipment at all times.[1][2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use an inert absorbent material to clean up.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Ventilate the area of the spill.
4. First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]
5. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Follow all local, regional, national, and international regulations for chemical waste disposal.[2]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety assessment and training. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling the substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
